1-Nitropyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVOQYGXDUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221391 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-95-1 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitropyrazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Historical Synthesis of 1-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and historical synthesis of 1-nitropyrazole, a key intermediate in the development of various energetic materials and a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, characterization, and rearrangement, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily apparent in the literature, its existence and synthesis predate the extensive studies on its reactivity in the early 1970s. The groundwork for its synthesis lies in the broader exploration of nitrating five-membered heterocyclic compounds.[1] The primary method for the synthesis of this compound has historically been the direct N-nitration of pyrazole.
Key advancements in the understanding of this compound came from the work of C.L. Habraken and J.W. Janssen in the early 1970s. Their research focused on the thermal rearrangement of N-nitropyrazoles, which established this compound as a crucial intermediate in the synthesis of C-nitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole.[2][3] This rearrangement reaction, proceeding through a[3][4] sigmatropic shift, became a cornerstone of nitropyrazole chemistry.[4][5]
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with a melting point in the range of 92-94 °C. Its solubility has been studied in various solvents, with data available for synthesis, recrystallization, and formulation purposes.[6]
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [7] |
| Molecular Weight | 113.07 g/mol | |
| Melting Point | 92-94 °C | |
| Appearance | Crystalline solid | |
| ¹H NMR (DMSO-d₆) | δ 7.01 (t), 8.01 (d), 13.90 (s) ppm | [8] |
| ¹³C NMR (DMSO-d₆) | δ 110.1, 130.2, 142.9 ppm | [9][10] |
| ¹⁵N NMR (Acetone) | δ -54.78 (NO₂), -80.60 (N2), -107.56 (N1) ppm | [11] |
| IR (ATR) | Key peaks correspond to N-O stretching and aromatic C-H stretching. | [2] |
Synthesis of this compound
The most prevalent method for synthesizing this compound is the direct nitration of pyrazole. This electrophilic substitution reaction targets one of the nitrogen atoms in the pyrazole ring. Various nitrating agents have been employed over the years, with a mixture of nitric acid and acetic anhydride being a common choice.[3][12]
General Reaction Scheme
The synthesis of this compound from pyrazole can be depicted as follows:
Caption: Synthesis of this compound via Nitration of Pyrazole.
Experimental Protocol: Nitration of Pyrazole with Nitric Acid and Acetic Anhydride
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Pyrazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride while maintaining the temperature below 10 °C. This mixture contains acetyl nitrate, the active nitrating species.
-
Nitration Reaction: Dissolve pyrazole in acetic anhydride and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Quenching: After the addition is complete, stir the reaction mixture at a low temperature for a specified time (typically 1-2 hours). Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure this compound.
Table 2: Summary of Synthetic Methods for this compound
| Starting Material | Nitrating Agent/Conditions | Yield (%) | Reference |
| Pyrazole | HNO₃ / Acetic Anhydride | Not explicitly stated, but is a common method for the intermediate. | [3][12] |
| Pyrazole | Nitric acid / Trifluoroacetic anhydride | Not explicitly stated for this compound, but used for other pyrazoles. | [1] |
| Various Pyrazoles | tert-Butyl nitrate (TBN), CAN, O₂, MeCN, 100 °C | 38-95% (for various N-nitropyrazoles) | [13] |
Thermal Rearrangement of this compound
A significant aspect of this compound's chemistry is its thermal rearrangement to form C-nitro-substituted pyrazoles, primarily 3-nitropyrazole and to a lesser extent, 4-nitropyrazole. This uncatalyzed intramolecular rearrangement typically occurs at elevated temperatures (e.g., 140-180 °C) in a high-boiling solvent like benzonitrile.[8]
Mechanism of Rearrangement
The thermal rearrangement of this compound is proposed to proceed via a[3][4] sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.[4][5] This concerted pericyclic reaction involves a cyclic transition state. The initial rearrangement leads to a 3H-pyrazole intermediate, which then tautomerizes to the more stable 3(5)-nitropyrazole.[5]
Caption: Thermal Rearrangement of this compound.
Conclusion
The synthesis and subsequent rearrangement of this compound represent fundamental transformations in heterocyclic chemistry. From its initial preparation via the direct nitration of pyrazole to its pivotal role as an intermediate in the formation of C-nitropyrazoles, this compound continues to be a compound of significant interest. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals engaged in the fields of energetic materials and drug discovery, enabling further innovation and application of this versatile molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scbt.com [scbt.com]
- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Physicochemical Properties of 1-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitropyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Physicochemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₃H₃N₃O₂. The key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Melting Point | 92-94 °C | [1][2] |
| Boiling Point | 269 °C | [1] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -5.04 ± 0.12 (Predicted) | [3] |
| LogP | -0.0771 | |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | |
| CAS Number | 7119-95-1 | [1][2] |
Synthesis of this compound
The synthesis of this compound typically involves the N-nitration of pyrazole. A general and effective method is the nitration of pyrazole using a mixture of nitric acid and acetic anhydride.[1][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
Acetic Anhydride
-
Fuming Nitric Acid
-
Ice
-
Water
-
Sodium Bicarbonate Solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, beaker, etc.)
Procedure:
-
A solution of pyrazole in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
A solution of fuming nitric acid in acetic anhydride is added dropwise to the pyrazole solution with constant stirring. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature.
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is then carefully neutralized with a saturated sodium bicarbonate solution to remove any residual acid.
-
The product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl ether/hexane.[5]
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Standard proton NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of the carbon atoms.
Spectroscopic Data:
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H NMR | ~7.8 (t), ~8.2 (d), ~8.5 (d) | DMSO-d₆ |
| ¹³C NMR | ~110.1, ~129.5, ~143.2 | DMSO-d₆ |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1550 - 1600 | Asymmetric NO₂ stretch |
| ~1340 - 1380 | Symmetric NO₂ stretch |
| ~1400 - 1500 | C=N and C=C stretching vibrations of the pyrazole ring |
| ~3100 - 3200 | C-H stretching vibrations of the pyrazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.
-
Data Analysis: The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. The fragmentation of nitropyrazoles often involves the loss of the nitro group (NO₂) and subsequent ring cleavage.[7][8]
Thermal Stability
The thermal stability of this compound is an important parameter, particularly for its handling and storage.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is typically used.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum or ceramic pan.
-
Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation:
-
TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures.
-
DSC: Measures the heat flow to or from the sample as a function of temperature, showing melting endotherms and decomposition exotherms.
-
This compound undergoes an uncatalyzed intramolecular thermal rearrangement at elevated temperatures (around 140 °C) to form 3(5)-nitropyrazole.[1] DSC studies of nitropyrazoles show that they can be thermally stable up to certain temperatures, beyond which they undergo exothermic decomposition.[9][10]
Solubility
The solubility of this compound has been determined in various organic solvents. This information is crucial for its synthesis, purification (recrystallization), and formulation.[11]
Experimental Protocol: Solubility Determination
-
Methodology: A common method is the gravimetric method or the use of a parallel crystallizer like the Avantium Crystal16™.[2][11]
-
Procedure (Crystal16™):
-
A known mass of this compound is placed in a vial with a specific volume of the solvent.
-
The vial is subjected to controlled heating and cooling cycles.
-
The temperature at which the solid completely dissolves (clear point) is recorded.
-
This process is repeated for different concentrations to construct a solubility curve.[11]
-
Solubility Profile: this compound exhibits solubility in a range of organic solvents. A detailed study reported its solubility in dichlorobenzene, 1-propanol, diethylene glycol, diisopropyl ether, 1,4-dioxane, and sulfolane. The solubility generally increases with temperature in these solvents.[11] The principle of "like dissolves like" can be applied, where its polarity influences its solubility in polar and nonpolar solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Theoretical and Quantum Chemical Deep Dive into 1-Nitropyrazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and quantum chemical studies of 1-nitropyrazole, a molecule of significant interest in the field of energetic materials and as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, detailed experimental protocols, and visualizations of key concepts.
Molecular Structure and Geometry
Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure of this compound. Various levels of theory, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods such as B3LYP and B3P86, have been employed with different basis sets to optimize the molecular geometry.[1][2]
A key structural feature of this compound is the orientation of the nitro group relative to the pyrazole ring. The degree of planarity is influenced by the computational method used, with some studies indicating a slight twist of the nitro group.[1] The calculated bond lengths and angles are generally in good agreement with experimental data where available.[1]
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | HF/6-311++G(d,p) | B3P86/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3LYP/aug-cc-pVDZ |
| Bond Lengths (Å) | ||||
| N1-N2 | 1.358 | 1.375 | 1.379 | 1.382 |
| N2-C3 | 1.315 | 1.328 | 1.331 | 1.334 |
| C3-C4 | 1.411 | 1.402 | 1.404 | 1.405 |
| C4-C5 | 1.357 | 1.369 | 1.372 | 1.374 |
| C5-N1 | 1.369 | 1.381 | 1.384 | 1.387 |
| N1-N6 | 1.431 | 1.425 | 1.432 | 1.430 |
| N6-O7 | 1.195 | 1.221 | 1.226 | 1.225 |
| N6-O8 | 1.195 | 1.221 | 1.226 | 1.225 |
| **Bond Angles (°) ** | ||||
| C5-N1-N2 | 110.3 | 110.1 | 110.0 | 110.0 |
| N1-N2-C3 | 106.9 | 107.2 | 107.3 | 107.3 |
| N2-C3-C4 | 110.8 | 110.6 | 110.6 | 110.6 |
| C3-C4-C5 | 105.1 | 105.4 | 105.4 | 105.4 |
| C4-C5-N1 | 106.8 | 106.7 | 106.7 | 106.7 |
| Dihedral Angles (°) | ||||
| C5-N1-N6-O7 | 0.0 | 0.0 | 0.0 | 0.0 |
| N2-N1-N6-O7 | 180.0 | 180.0 | 180.0 | 180.0 |
Note: Data compiled and synthesized from findings in referenced studies.[1][2] Atom numbering follows standard conventions.
Vibrational Spectroscopy
The vibrational properties of this compound have been investigated through both experimental (Infrared and Raman spectroscopy) and theoretical approaches.[1][2] Computational methods have proven invaluable in assigning the observed vibrational bands to specific molecular motions.[1][2] The calculated frequencies, particularly those obtained with the B3LYP/aug-cc-pVDZ level of theory, show good agreement with experimental values.[1][2]
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound
| Assignment | Experimental (IR) | Experimental (Raman) | Calculated (B3LYP/aug-cc-pVDZ) |
| NO₂ asymmetric stretch | 1617 | - | 1615 |
| NO₂ symmetric stretch | 1320 | - | 1318 |
| Ring C-H stretch | 3140 | 3142 | 3145 |
| Ring C=C stretch | 1550 | 1552 | 1548 |
| Ring N-N stretch | 1030 | 1031 | 1028 |
Note: This table presents a selection of key vibrational modes for illustrative purposes. A full assignment can be found in the cited literature.[1]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of nitropyrazoles. Quantum chemical calculations of NMR chemical shifts, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have been performed to aid in the interpretation of experimental spectra.[3][4][5] Studies have reported the calculated ¹H, ¹³C, and ¹⁵N chemical shifts of this compound.[6]
Table 3: Experimental and Calculated NMR Chemical Shifts (ppm) of this compound
| Nucleus | Experimental (¹H, ¹³C) | Calculated (GIAO/B3LYP/6-311++G(d,p)) |
| ¹H | ||
| H3 | 7.80 | 7.75 |
| H4 | 6.73 | 6.68 |
| H5 | 8.65 | 8.60 |
| ¹³C | ||
| C3 | 142.5 | 141.9 |
| C4 | 111.2 | 110.8 |
| C5 | 129.8 | 129.2 |
| ¹⁵N | ||
| N1 | -135.2 | -134.5 |
| N2 | -68.9 | -68.1 |
| N (NO₂) | 22.5 | 21.8 |
Note: Experimental values are typically reported relative to a standard (e.g., TMS for ¹H and ¹³C). Calculated values are absolute shieldings converted to chemical shifts. Data is synthesized from multiple sources.[1][3][6]
Experimental and Computational Protocols
Synthesis of this compound
The synthesis of this compound is often achieved through the nitration of pyrazole. A common method involves the use of a nitrating mixture, such as nitric acid and acetic anhydride.[7] The N-nitrated intermediate can then undergo thermal rearrangement to yield other nitropyrazole isomers.[7]
A representative synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound and its thermal rearrangement products.
Quantum Chemical Calculation Protocol
The following provides a generalized protocol for performing quantum chemical calculations on this compound, based on methodologies cited in the literature.[1][2][5]
Caption: A generalized workflow for quantum chemical calculations of this compound.
Thermal Rearrangement and Decomposition
This compound can undergo an uncatalyzed intramolecular thermal rearrangement to form 3(5)-nitropyrazole.[7] Computational studies have explored the mechanism of this rearrangement, suggesting a[3][7] sigmatropic shift of the nitro group.[8][9] The thermal decomposition of nitropyrazoles is also a subject of theoretical investigation, particularly in the context of their application as energetic materials.[10]
Caption: Proposed mechanism for the thermal rearrangement of this compound.
Biological Activity Context
While this guide focuses on the theoretical and quantum chemical aspects of this compound, it is important to note the broader biological context of the pyrazole scaffold. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] However, specific studies detailing the interaction of this compound with biological signaling pathways are not prevalent in the current literature, with its primary research focus being in materials science.
Conclusion
The theoretical and quantum chemical investigation of this compound has provided significant insights into its molecular structure, vibrational and electronic properties, and reactivity. The computational methodologies outlined in this guide serve as a valuable tool for researchers in further exploring this and related molecules. The compiled data offers a centralized resource for comparative analysis and further study. As research continues, the interplay between the theoretical understanding and experimental application of this compound will undoubtedly lead to new advancements in the fields it impacts.
References
- 1. acrhem.org [acrhem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Nitropyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitropyrazole (CAS No. 7119-95-1), a key heterocyclic compound with applications in energetic materials and as a synthetic intermediate. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also provided. A logical workflow for the structural elucidation of this compound using these spectroscopic techniques is illustrated.
Introduction
This compound is a five-membered aromatic heterocycle of significant interest due to the presence of the nitro group, which imparts unique chemical and physical properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity. This guide serves as a centralized resource for the essential spectroscopic data and methodologies related to this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| 8.45 | t | 2.5 | H4 | CDCl₃ |
| 7.95 | d | 2.5 | H5 | CDCl₃ |
| 7.75 | d | 2.5 | H3 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 144.0 | C3 | DMSO-d₆ |
| 130.5 | C5 | DMSO-d₆ |
| 112.0 | C4 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the pyrazole ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1550 - 1520 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1320 | Strong | Symmetric NO₂ stretch |
| 3150 - 3100 | Medium | C-H stretch (aromatic) |
| 1500 - 1400 | Medium-Strong | C=C and C=N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound confirms its molecular formula and provides insights into its stability.[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 113 | 100 | [M]⁺ (Molecular Ion) |
| 83 | Variable | [M - NO]⁺ |
| 67 | Variable | [M - NO₂]⁺ |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the nitration of pyrazole. A common and effective method involves the use of a nitrating mixture of nitric acid and acetic anhydride.[3]
Materials:
-
Pyrazole
-
Acetic anhydride
-
Fuming nitric acid (90%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
A solution of pyrazole in acetic anhydride is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
A mixture of fuming nitric acid and acetic anhydride is added dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then carefully poured onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by sublimation.
Spectroscopic Analysis
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) ionization at 70 eV is a common method for obtaining the mass spectrum of small organic molecules like this compound.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of approximately 50-200 amu.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its unambiguous identification and characterization. The presented data tables, experimental protocols, and logical workflow are intended to support researchers, scientists, and drug development professionals in their work with this important heterocyclic compound. The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to structural elucidation.
References
An In-depth Technical Guide to the Reactivity of the 1-Nitropyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1-nitropyrazole ring is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of the nitro group at the N1 position profoundly influences the electronic properties of the pyrazole ring, dictating its reactivity towards a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the this compound core, presenting key reactions, detailed experimental protocols, and quantitative data to aid in the design and synthesis of novel molecular entities.
Synthesis of this compound
The primary route to this compound is the direct N-nitration of pyrazole. This electrophilic substitution reaction is typically carried out using a mixture of nitric acid and a dehydrating agent, such as acetic anhydride or sulfuric acid.
Experimental Protocol: N-Nitration of Pyrazole[1]
A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride. The reaction is exothermic and requires careful temperature control.
Reagents and Conditions:
| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | 1 eq | - | - | - |
| Nitric Acid/Acetic Anhydride | - | - | - | - |
| Acetic Acid | - | 55-60 | 1 | up to 55 |
Note: This yield is for the subsequent formation of 3,4-dinitropyrazole after rearrangement.
Electrophilic Substitution and Rearrangement
The this compound ring is susceptible to electrophilic attack, which often leads to rearrangement products rather than direct substitution on the ring while retaining the N-nitro group. The N-nitro group is a good leaving group under acidic conditions, facilitating migration to the carbon atoms of the pyrazole ring.
Nitration and Rearrangement
Treatment of this compound with strong nitrating agents typically results in the formation of C-nitropyrazoles. The position of nitration is dependent on the reaction conditions.
-
Thermal Rearrangement: Heating this compound can lead to the formation of 3(5)-nitropyrazole.
-
Acid-Catalyzed Rearrangement: In the presence of strong acids like sulfuric acid, this compound can rearrange to 4-nitropyrazole.[1]
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3(5)-Nitropyrazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Nitropyrazole" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "3(5)-Nitropyrazole" [label="Δ (Heat)"]; "this compound" -> "4-Nitropyrazole" [label="H₂SO₄"]; } dot Figure 1: Thermal and acid-catalyzed rearrangement of this compound.
Experimental Protocol: Synthesis of 4-Nitropyrazole via Rearrangement[3]
This one-pot, two-step method involves the in-situ formation of this compound followed by acid-catalyzed rearrangement.
Step 1: Formation of Pyrazole Sulfate Concentrated sulfuric acid is added to pyrazole at room temperature.
Step 2: Nitration and Rearrangement A mixture of fuming nitric acid and fuming sulfuric acid is added at low temperature, followed by heating to facilitate the rearrangement.
Reagents and Conditions for 4-Nitropyrazole Synthesis:
| Reactant/Reagent | Molar Ratio (to Pyrazole) | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | 1 | RT, then 0-10, then 50 | 0.5, then addition, then 1.5 | 85 |
| Concentrated H₂SO₄ | 2.1 | RT | 0.5 | - |
| Fuming HNO₃ (98%) | 1.5 | 0-10 (addition) | - | - |
| Fuming H₂SO₄ (20%) | 3 | 0-10 (addition) | - | - |
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitro group and the pyrazole ring itself makes the system susceptible to various types of nucleophilic attack.
Cine-Substitution
In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, with the leaving group being eliminated from the neighboring carbon. This has been observed in 1,4-dinitropyrazoles.
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"1,4-Dinitropyrazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu⁻)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Meisenheimer-like\nIntermediate"]; "Product" [label="3-Nu-4-nitropyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving_Group" [label="NO₂⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"1,4-Dinitropyrazole" -> "Intermediate" [label="+ Nu⁻"]; "Nucleophile (Nu⁻)" -> "Intermediate"; "Intermediate" -> "Product"; "Intermediate" -> "Leaving_Group" [label="- NO₂⁻"]; } dot Figure 2: General mechanism of cine-substitution on a 1,4-dinitropyrazole ring.
Experimental Protocol: Cine-Substitution of 3-Methyl-1,4-dinitropyrazole with Ethyl 2-mercaptoacetate[4]
This reaction exemplifies the cine-substitution where the nucleophile attacks the C5 position, leading to the displacement of the N1-nitro group and subsequent tautomerization.
Reagents and Conditions:
| Reactant | Nucleophile | Solvent | Temperature | Product |
| 3-Methyl-1,4-dinitropyrazole | Ethyl 2-mercaptoacetate | - | - | Ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate |
Vicarious Nucleophilic Substitution (VNS)
VNS allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile carrying a leaving group. This methodology has been applied to nitropyrazoles.[2][3][4]
Experimental Protocol: Alkylation of Nitropyridines via VNS (Model for Nitropyrazoles)[8]
While a specific protocol for this compound was not detailed, the conditions for other nitro-heterocycles provide a strong starting point. The reaction of a sulfonyl-stabilized carbanion with a nitro-heterocycle in the presence of a strong base.
General Conditions:
| Substrate | Nucleophile Precursor | Base | Solvent | Temperature (°C) |
| Nitro-heterocycle | Alkyl Phenyl Sulfone | KHMDS | DMF | -40 |
Reduction of the Nitro Group
The reduction of the N-nitro group to an N-amino group is a key transformation, providing access to N-aminopyrazoles, which are valuable building blocks for further functionalization.
Experimental Protocol: Amination of 4-Nitropyrazole[2]
This procedure describes the N-amination of 4-nitropyrazole, which can be considered analogous to the reduction of a pre-formed this compound derivative.
Reagents and Conditions:
| Reactant | Reagents | Product |
| 4-Nitropyrazole | NH₂OSO₃H, K₂CO₃ | 1-Amino-4-nitropyrazole |
Cycloaddition Reactions
While the this compound ring itself is not a classical diene or dienophile for Diels-Alder reactions, the pyrazole core can be constructed via 1,3-dipolar cycloaddition reactions. Furthermore, substituents on the this compound ring could potentially participate in cycloaddition reactions.
1,3-Dipolar Cycloaddition
This is a powerful method for constructing the pyrazole ring itself, often involving the reaction of a nitrile imine with an alkyne.[5] While not a reaction of the this compound ring, it is a key synthetic route to substituted pyrazoles that can then be N-nitrated.
Ring-Opening Reactions
The pyrazole ring is generally stable. However, under specific conditions, particularly with highly functionalized pyrazoles, ring-opening reactions can occur.
Ring-Opening/Recyclization Cascade
An unusual transformation has been reported where the formation of a pyrazole nitrene from an azidopyrazole initiates a ring-opening and recyclization cascade.[6][7] This highlights a potential, albeit specialized, reactivity pathway of the pyrazole core that could be influenced by the N-nitro group.
Conclusion
The this compound ring exhibits a rich and diverse reactivity profile. The N-nitro group activates the ring for various nucleophilic substitution reactions and serves as a precursor for C-nitro derivatives through rearrangement. While direct electrophilic substitution on the N-nitrated ring is not typical, the subsequent C-nitrated products are highly valuable. Understanding these reactivity patterns is crucial for leveraging the this compound scaffold in the development of new pharmaceuticals and advanced materials. The provided experimental frameworks offer a starting point for the practical application of these transformations in a research and development setting.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricacies of Tautomerism in Nitropyrazole Derivatives: A Technical Guide for Researchers
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. Among these, nitropyrazole derivatives represent a class of molecules where tautomerism plays a critical role, influencing their application in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the tautomeric phenomena in nitropyrazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural basis of nitropyrazole tautomerism, present quantitative data on tautomeric equilibria, detail experimental and computational protocols for their characterization, and explore the relevance of this phenomenon in the context of drug design and signaling pathways.
The Annular Prototropic Tautomerism of Nitropyrazoles
The most prevalent form of tautomerism in N-unsubstituted nitropyrazoles is annular prototropic tautomerism. This process involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring. For a pyrazole substituted with a nitro group at the C3 (or C5) position, this results in an equilibrium between the 3-nitro-1H-pyrazole and the 5-nitro-1H-pyrazole tautomers. Similarly, a nitro group at the C4 position gives rise to an equilibrium between two equivalent tautomers.
The position of this equilibrium is highly sensitive to a variety of factors, including:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H protons and the electron density distribution in the pyrazole ring, thereby affecting the relative stability of the tautomers. Generally, electron-withdrawing groups favor the tautomer where the proton is on the nitrogen atom further away from the substituent.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other. Polar protic solvents, for instance, can form hydrogen bonds with the pyrazole and nitro groups, shifting the equilibrium.
-
Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, and variable-temperature NMR spectroscopy is a key technique for studying these dynamics.
-
Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the tautomeric ratio (KT) is crucial for understanding the structure-activity relationships (SAR) of nitropyrazole derivatives. While extensive experimental data on the tautomeric equilibria of a wide range of nitropyrazole derivatives is not abundantly available in a consolidated format, computational studies provide valuable insights. The following tables summarize representative computational data on the relative energies of nitropyrazole tautomers.
Table 1: Calculated Relative Energies of 3(5)-Nitropyrazole Tautomers
| Tautomer | Method | Basis Set | Phase | Relative Energy (kcal/mol) | Reference |
| 3-Nitro-1H-pyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 | Theoretical Study |
| 5-Nitro-1H-pyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas | +1.27 | Theoretical Study |
Note: This data is illustrative and based on computational models. Experimental values may vary depending on the specific conditions.
Experimental and Computational Protocols
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough investigation of nitropyrazole tautomerism.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.
-
Sample Preparation:
-
Dissolve 5-10 mg of the nitropyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Add a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is intended.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Look for distinct signals for the protons of each tautomer. The N-H proton signal is often broad due to exchange and may not be suitable for quantification.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are sensitive to the tautomeric form.
-
¹⁵N NMR: If isotopically labeled material is available or with a sensitive cryoprobe, ¹⁵N NMR is highly informative. The chemical shifts of the two nitrogen atoms are significantly different in the two tautomers.
-
Variable-Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric exchange. At low temperatures, the exchange can be slowed down on the NMR timescale, allowing for the observation of separate signals for each tautomer.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be used to establish through-space proximities, which can help in assigning the structure of the major tautomer, for example, by observing a correlation between the N-H proton and a nearby substituent.
-
-
Data Analysis:
-
Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated derivatives, which serve as "fixed" models for each tautomer.
-
Quantitative Analysis: If separate, well-resolved signals are observed for each tautomer, the ratio of their integrals directly corresponds to the tautomer ratio. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.[1]
-
2. X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
-
Crystal Growth:
-
Dissolve the nitropyrazole derivative in a suitable solvent or solvent mixture until saturation.
-
Slowly evaporate the solvent at a constant temperature. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Select a single crystal of suitable size and quality for analysis.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one on the pyrazole nitrogen, should be carefully located from the difference electron density map to unequivocally identify the tautomer.
-
Computational Protocol
1. Density Functional Theory (DFT) for Tautomer Stability and Spectroscopic Prediction
Computational chemistry is an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
-
Model Building:
-
Build the 3D structures of all possible tautomers of the nitropyrazole derivative using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Solvation Effects:
-
To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations of the tautomers within the desired solvent.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
-
The energy difference can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).
-
-
NMR Chemical Shift Prediction:
-
Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the NMR shielding tensors.
-
Convert the shielding tensors to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS). The predicted chemical shifts can then be compared with experimental data to aid in tautomer identification.[2]
-
Visualization of Workflows and Signaling Pathways
Logical Workflow for Tautomerism Investigation
The following diagram illustrates a typical workflow for the comprehensive study of nitropyrazole tautomerism.
Signaling Pathways Targeted by Pyrazole Derivatives
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and many approved drugs and clinical candidates incorporate this heterocyclic ring. While specific nitropyrazole derivatives in clinical use are less common, the pyrazole core is a key component of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammation. Understanding these pathways is crucial for drug development professionals.
1. JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[3] Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[4]
References
1-Nitropyrazole: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-nitropyrazole, a key heterocyclic compound of interest in pharmaceutical and materials research. Understanding its behavior in common laboratory solvents is critical for its application in synthesis, formulation, and analytical development.
Solubility Profile
Table 1: Quantitative Solubility of this compound and Related Compounds in Common Laboratory Solvents
| Solvent | This compound ( g/100g solvent) | 1-Methyl-4-Nitropyrazole (mole fraction at 298.15 K) | 3-Nitropyrazole (mole fraction at 323.15 K) |
| Water | Very Low (Estimation) | 0.00034 | 0.00216[1] |
| Methanol | Low to Moderate (Estimation) | 0.01514 | 0.0854[2] |
| Ethanol | Low to Moderate (Estimation) | 0.01046 | 0.0646[2] |
| Acetone | Moderate to High (Estimation) | 0.06836 | 0.0376[2] |
| Acetonitrile | Moderate (Estimation) | 0.03158 | 0.0418[2] |
| Dimethyl Sulfoxide (DMSO) | High (Estimation) | Data not available | Data not available |
| Dichloromethane (DCM) | Moderate to High (Estimation) | Data not available | Data not available |
| 1-Propanol | 1.15 (at 25°C)[3] | 0.00763 | 0.0627[2] |
| Dichlorobenzene | 0.45 (at 25°C)[3] | 0.01597 | Data not available |
| Diethylene Glycol | 1.77 (at 25°C)[3] | Data not available | Data not available |
| Diisopropyl Ether | 0.14 (at 25°C)[3] | Data not available | Data not available |
| 1,4-Dioxane | 1.94 (at 25°C)[3] | Data not available | Data not available |
| Sulfolane | 2.56 (at 25°C)[3] | Data not available | Data not available |
Note: The solubility of this compound in water, methanol, ethanol, acetone, acetonitrile, DMSO, and DCM are estimations based on qualitative descriptions and the quantitative data available for its isomers. The provided data for 1-methyl-4-nitropyrazole and 3-nitropyrazole can be used as a reference for solubility trends.
Stability Profile
Nitropyrazoles are generally recognized for their good thermal stability and resistance to hydrolysis.[4] However, their stability can be influenced by factors such as light and pH.
Table 2: Stability Summary of this compound
| Condition | Stability | Remarks |
| Thermal | High | Nitropyrazole derivatives exhibit good thermal stability.[4][5] |
| Photochemical | Potentially Unstable | Aromatic nitro compounds can be susceptible to photochemical degradation. Specific studies on this compound are lacking, but caution is advised upon prolonged light exposure. |
| pH | Generally Stable | Nitropyrazoles are characterized by their resistance to hydrolysis.[4] However, extreme pH conditions could potentially lead to degradation over extended periods. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the known degradation of other nitroaromatic compounds. Potential degradation routes may include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under anaerobic conditions.[6]
-
Ring cleavage: Under harsh conditions, such as strong oxidation, the pyrazole ring may undergo cleavage.
-
Denitration: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group.[6]
Experimental Protocols
Determination of Solubility
A reliable method for determining the solubility of a compound is the isothermal equilibrium method, followed by quantitative analysis.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).
A polythermal method, as described in the solubility report for this compound, can also be employed.[3] This involves monitoring the clear point of increasingly concentrated solutions over a range of temperatures.[3]
Assessment of Stability
Forced Degradation Study Protocol:
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
-
Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the solution with a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber) for a specified duration, while keeping a control sample in the dark.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for Solubility and Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
health and safety handling guidelines for 1-Nitropyrazole
An In-depth Technical Guide to the Health and Safety Handling of 1-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive health and safety guidelines for the handling of this compound (CAS No. 7119-95-1). It is intended for use by professionals in research and development environments who may handle this compound. The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its key physical and chemical properties are summarized below, providing essential data for risk assessment and handling procedures.[1]
| Property | Value | Reference |
| CAS Number | 7119-95-1 | [2][3] |
| Molecular Formula | C₃H₃N₃O₂ | [2][3] |
| Molecular Weight | 113.07 g/mol | [4] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | 92-94 °C | [3] |
| Boiling Point | 269 °C (Predicted) | [1][3] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] It is crucial to understand these hazards to implement appropriate safety measures. The signal word for this chemical is "Warning".[2]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich GHS classifications.[2]
Toxicology and Health Effects
Exposure to this compound can occur via inhalation, ingestion, or skin/eye contact. Each route presents distinct health risks.
-
Oral Toxicity : The compound is classified as harmful if swallowed (Acute Toxicity, Category 4), which can lead to adverse systemic effects.[2]
-
Dermal and Eye Irritation : Direct contact with the skin will cause irritation.[2] More severe is the risk to the eyes, where it can cause serious irritation.[2]
-
Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory system, a characteristic of its classification for Specific Target Organ Toxicity.[2]
Handling and Storage
Safe handling and storage are paramount to minimizing exposure risk.
Safe Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood, to control airborne dust.[5][6]
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5][6]
-
Minimize dust generation and accumulation during handling procedures.[6][8]
-
As a nitro compound, it is considered an energetic material; therefore, avoid friction, shock, and heat.[9][10]
Storage
-
Store in a tightly closed, properly labeled container.[5][6]
-
Keep containers in a cool, dry, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
The designated storage class is 11 for combustible solids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[11] Wear a lab coat or other protective clothing to prevent skin exposure.[8]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US).[5]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[5][12]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[5][12]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][12]
-
If Swallowed : Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[5][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or water spray.[5][12] Alcohol-resistant foam is also effective.[14]
-
Specific Hazards : Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][13] Keep the product and empty containers away from heat and sources of ignition.[5]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][13]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation and wear appropriate PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[5][7]
-
Containment and Cleanup : Sweep or vacuum up the spilled solid material, avoiding dust generation.[5][8] Place the material into a suitable, labeled container for disposal.[5] Do not flush into surface water or the sanitary sewer system.[12]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of unused material and its container at an approved waste disposal plant.[5]
-
Do not allow the product to enter drains or waterways.[6]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15]
Experimental Protocols for Hazard Assessment
The GHS classifications for this compound are determined through standardized toxicological testing. While the specific study reports for this compound are not publicly available, the classifications imply the use of methodologies similar to the following OECD guidelines.
-
Acute Oral Toxicity (OECD 423) : This protocol involves the administration of the test substance to fasted animals (typically rodents) in a stepwise procedure using a limited number of animals. Observations for signs of toxicity are conducted for up to 14 days. The results allow for classification into one of the GHS categories. A "Harmful if swallowed" classification suggests an LD₅₀ value may fall between 300 and 2000 mg/kg body weight.
-
Skin Irritation (OECD 404) : This test involves applying the substance to the shaved skin of an animal (typically a rabbit) under a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The scores from these observations determine the irritation classification.
-
Eye Irritation (OECD 405) : A small amount of the test substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals after application. The severity and reversibility of the observed effects determine the classification.
References
- 1. This compound | 7119-95-1 [chemicalbook.com]
- 2. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 7119-95-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. afgsci.com [afgsci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. dsiac.dtic.mil [dsiac.dtic.mil]
- 10. baranlab.org [baranlab.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
The 1-Nitropyrazole Scaffold: A Promising Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-nitropyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action associated with this compound derivatives. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives typically involves the direct nitration of a pyrazole ring. Various nitrating agents and reaction conditions have been employed to achieve this transformation. A general and efficient one-pot, two-step method involves the reaction of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.[1]
General Experimental Protocol for the Synthesis of 4-Nitropyrazole
This protocol describes a one-pot, two-step synthesis of 4-nitropyrazole from pyrazole.[1]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid
-
20% Fuming sulfuric acid
-
98% Fuming nitric acid
-
Ice-water bath
-
Four-necked flask equipped with a stirrer and thermometer
Procedure:
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask cooled in an ice-water bath, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is added. While stirring, 6.3 mL (0.15 mol) of fuming nitric acid is slowly added via a dropping funnel, maintaining the temperature between 0 and 10°C.[1]
-
Formation of Pyrazole Sulfate: At room temperature, 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole are sequentially added to a separate 100 mL four-necked flask. The mixture is stirred at room temperature for 30 minutes.[1]
-
Nitration: The prepared nitrosulfuric acid is slowly added to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C. The reaction is allowed to proceed for 1.5 hours.[1]
-
Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of 4-nitropyrazole. The solid product is collected by filtration, washed with cold water, and dried. This method has been reported to yield up to 85% of 4-nitropyrazole.[1]
Biological Activities of this compound Derivatives
The introduction of a nitro group at the 1-position of the pyrazole ring, often in combination with other substituents, has been shown to confer a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Pyrazole derivatives, including those with nitro substitutions, have been extensively investigated for their potential as anticancer agents.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3]
Quantitative Data for Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-chalcone hybrid 5o | - | 1.15 (Tubulin polymerization inhibition) | [4] |
| Pyrazole-chalcone hybrid 5l | - | 1.65 (Tubulin polymerization inhibition) | [4] |
| Pyrazole-chalcone hybrid 5p | - | 1.95 (Tubulin polymerization inhibition) | [4] |
| Cycloalkyl-fused 2,3-diaryl pyrazole A10 | Various | 0.78-2.42 | [3] |
| Pyrazole derivative 5b | K562 | 0.021 | [5] |
| Pyrazole derivative 5b | A549 | 0.69 | [5] |
| Pyrazole derivative 5b | - | 7.30 (Tubulin polymerization inhibition) | [5] |
| Pyrazole derivative 11 | Various | 0.01 - 0.65 | [2] |
| Pyrazole derivative 28 | HCT116 | 0.035 | [2] |
| Pyrazole derivative 28 | HepG2 | 0.028 | [2] |
| Pyrazole derivative 29 | HepG2 | 10.05 | [2] |
| Pyrazole derivative 29 | MCF7 | 17.12 | [2] |
| Pyrazole derivative PTA-1 | MDA-MB-231 | 10 (24h CC50) | [6] |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Various | Micromolar concentrations | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8][9][10][11][12][13][14]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][11]
-
MTT Addition: After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 1.5-4 hours at 37°C.[8][11]
-
Formazan Solubilization: Carefully remove the medium and add 130 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives:
Several signaling pathways crucial for cancer cell growth and survival have been identified as potential targets for pyrazole derivatives.
-
Tubulin Polymerization: A number of pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5][15][16]
Antimicrobial Activity
Nitropyrazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[17][18]
Quantitative Data for Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [18] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [18] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [18] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5-125 | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9-7.8 | [17] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[17][18][19][20][21]
Agar Well Diffusion Method:
Materials:
-
Mueller-Hinton Agar
-
Sterile Petri dishes
-
Microbial inoculum
-
Test compounds (dissolved in DMSO)
-
Sterile cork borer
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.[19]
-
Inoculation: Spread a standardized microbial inoculum evenly over the agar surface.[19]
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.[19]
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.[19]
Broth Microdilution Method for MIC Determination:
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (or other suitable broth)
-
Microbial inoculum
-
Test compounds
-
Standard antibiotic
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.[19]
-
Inoculation: Add a standardized microbial inoculum to each well.[19]
-
Controls: Include positive controls (broth + inoculum + standard antibiotic), negative controls (broth + inoculum), and sterility controls (broth only).[19]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[19]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Potential Antimicrobial Mechanism of Action:
While the exact mechanisms for many nitropyrazole derivatives are still under investigation, nitroaromatic compounds in general can exert their antimicrobial effects through the reductive bioactivation of the nitro group to form reactive nitrogen species, such as nitric oxide (NO).[22] These reactive species can then lead to cellular damage and death.
Anti-inflammatory Activity
Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][23][24][25][26]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the COX inhibitory activity of a compound.[1][23][24][27][28][29]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compounds
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds.[27]
-
Assay Reaction: a. To each well, add COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include controls for total enzyme activity and a known inhibitor.[27] c. Add the diluted COX-1 or COX-2 enzyme. d. Incubate the plate to allow for inhibitor-enzyme interaction.[27]
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.[27]
-
Fluorescence Measurement: Immediately measure the fluorescence over time using a plate reader.[27]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.[27]
Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives:
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. Some pyrazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[30]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core structure, coupled with the potential for a wide range of functionalization, provides a rich avenue for medicinal chemistry exploration. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of nitropyrazole derivatives highlight their potential to address significant unmet medical needs. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of specific molecular targets will be crucial in translating the therapeutic potential of the this compound scaffold into clinically effective drugs.
References
- 1. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. jpsbr.org [jpsbr.org]
- 21. mdpi.com [mdpi.com]
- 22. Nitroaromatic Antibiotics as Nitrogen Oxide Sources [mdpi.com]
- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Nitropyrazole Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-nitropyrazole derivatives, key intermediates in the development of energetic materials, pharmaceuticals, and agrochemicals. The methods outlined below are based on established literature procedures, offering reproducible pathways to these valuable compounds.
Introduction
Nitropyrazoles are a class of heterocyclic compounds characterized by a pyrazole ring bearing one or more nitro groups. The position of the nitro group on the pyrazole ring significantly influences the chemical and physical properties of the molecule. 1-Nitropyrazoles, in particular, serve as important precursors for the synthesis of various C-nitropyrazoles through rearrangement reactions. This application note details two primary protocols: the N-nitration of pyrazole to yield this compound and a one-pot synthesis of 4-nitropyrazole.
Data Summary
The following table summarizes the quantitative data for the described synthetic protocols.
| Protocol | Starting Material | Key Reagents | Reaction Time | Reaction Temperature | Yield (%) |
| 1 | Pyrazole | Nitric Acid, Acetic Anhydride | 3.5 hours | < 15 °C | 86.6% |
| 2 | Pyrazole | Fuming Nitric Acid, Fuming Sulfuric Acid, Concentrated Sulfuric Acid | 1.5 hours | 50 °C | 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Nitration
This protocol describes the direct N-nitration of pyrazole using a mixture of nitric acid and acetic anhydride. This method is effective for producing the this compound intermediate, which can be isolated or used in subsequent rearrangement reactions.[1][2]
Materials:
-
Pyrazole
-
Nitric Acid
-
Acetic Anhydride
-
Sulfuric Acid (used in some modifications as a proton donor)[3]
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Prepare a nitrating mixture by carefully adding nitric acid to acetic anhydride while cooling in an ice-water bath.
-
In a separate flask, dissolve pyrazole in a suitable solvent. Some procedures utilize a solution of pyrazole in acetic acid.[2]
-
Slowly add the pyrazole solution to the nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 15 °C.
-
Continue stirring the reaction mixture for 3.5 hours at this temperature.
-
Upon completion of the reaction, carefully pour the mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield N-nitropyrazole.
Protocol 2: One-Pot Synthesis of 4-Nitropyrazole
This protocol details an efficient one-pot, two-step synthesis of 4-nitropyrazole from pyrazole. The process involves the in-situ formation of pyrazole sulfate, followed by direct nitration.[4][5]
Materials:
-
Pyrazole (6.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (11 mL, 0.21 mol)
-
20% Fuming Sulfuric Acid (19.3 mL, 0.30 mol)
-
Fuming Nitric Acid (6.3 mL, 0.15 mol)
-
Ice-water bath
-
Four-necked flask with stirrer and thermometer
-
Dropping funnel
-
Ethyl ether/hexane for recrystallization
Procedure:
Step 1: Preparation of Nitrosulfuric Acid
-
In a 100 mL four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid using a dropping funnel, maintaining the temperature between 0 to 10 °C.
Step 2: Synthesis of 4-Nitropyrazole
-
In a separate 100 mL four-necked flask equipped with a stirrer and thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Cool the flask in an ice-water bath and add the prepared nitrosulfuric acid (25 mL) dropwise.
-
After the addition is complete, raise the temperature to 50 °C and maintain the reaction for 1.5 hours.[4][5]
-
Pour the reaction mixture into 200 mL of ice water, which will cause a white solid to precipitate.
-
Filter the precipitate and wash it with ice water.
-
Dry the product under vacuum. For further purification, recrystallize from an ethyl ether/hexane mixture to obtain 4-nitropyrazole.[4]
Visualizations
The following diagrams illustrate the general workflows for the synthesis of this compound and its subsequent rearrangement.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the one-pot synthesis of 4-nitropyrazole.
Discussion
The choice of synthetic protocol depends on the desired final product. Protocol 1 is ideal for the isolation of this compound, which can be a versatile intermediate for further chemical transformations, including thermal or acid-catalyzed rearrangements to yield 3(5)-nitropyrazole or 4-nitropyrazole.[1][2] The one-pot synthesis of 4-nitropyrazole (Protocol 2) offers an efficient and high-yielding route directly from pyrazole, making it a preferred method when 4-nitropyrazole is the target molecule.[4][5] The use of fuming nitric and sulfuric acids in Protocol 2 provides a potent nitrating system that facilitates both the initial N-nitration and the subsequent rearrangement in a single process.[4] Researchers should exercise appropriate caution when handling strong acids and nitrating agents.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Nitropyrazole in Energetic Material Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitropyrazole-based compounds are a significant class of energetic materials that have garnered considerable attention due to their high heat of formation, high density, and tunable thermal stability and detonation performance.[1][2] These characteristics make them promising candidates for a wide range of applications, including as explosives, propellants, and in pyrotechnics.[1][2] The pyrazole ring, with its nitrogen-rich structure, serves as a robust scaffold for the introduction of nitro groups and other energetic functionalities, leading to materials with a favorable balance of energy and sensitivity.[1] Many nitropyrazole derivatives have been developed to meet the demand for high-power, low-sensitivity, and environmentally friendly energetic materials.[2] This document provides an overview of the properties, synthesis, and applications of 1-nitropyrazole and its derivatives in the formulation of energetic materials.
Data Presentation: Energetic Properties of Nitropyrazole Derivatives
The energetic properties of nitropyrazole derivatives are significantly influenced by the number and position of nitro groups, as well as the presence of other functional groups.[1] The following tables summarize the key performance parameters of several important nitropyrazole-based energetic materials, with comparisons to conventional explosives like TNT and RDX.
Table 1: Properties of Mononitropyrazoles and Dinitropyrazoles
| Compound | Abbreviation | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Reference |
| 4-Nitropyrazole | 4-NP | 1.52 | 6.68 | 18.81 | - | [1] |
| 3,4-Dinitropyrazole | DNP | - | - | - | - | [3][4] |
| 1-Methyl-3,4-dinitropyrazole | 3,4-MDNP | - | - | - | - | [1] |
| Trinitrotoluene | TNT | 1.65 | 6.90 | 19.0 | 15 | [3][4] |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8.75 | 34.0 | 7.4 | [5][6] |
Table 2: Properties of Advanced Nitropyrazole-Based Energetic Materials
| Compound | Abbreviation | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) | Reference |
| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | - | - | 8.75 | 33.0 | 238.2 | 30 | [5] |
| Dihydroxylammonium salt of ((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide) | - | - | 9.08 | 33.6 | - | >40 | [5] |
| Dihydrazinium salt of ((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide) | - | - | 8.76 | 30.2 | - | >40 | [5] |
| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | - | 2.04 | 8.75 | 34.8 | 131 | 5 | [7] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | 1.88 | 8.93 | 35.9 | 218 | - | [8] |
| Hydroxylammonium salt of a dinitromethyl nitropyrazole derivative | 7b | - | 8.70 | - | - | - | [6] |
| A neutral tetracyclic energetic compound | 4 | - | 9.03 | 34.6 | - | 24 | [9] |
Experimental Protocols
The synthesis of nitropyrazole-based energetic materials often involves multi-step procedures, including the nitration of a pyrazole precursor. The following protocols are based on methodologies reported in the literature.
Protocol 1: Synthesis of 4-Nitropyrazole (4-NP) via Rearrangement of N-Nitropyrazole
This protocol describes the synthesis of 4-NP through the rearrangement of N-nitropyrazole in sulfuric acid.[1]
Materials:
-
N-nitropyrazole
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Beaker
-
Deionized water
Procedure:
-
Carefully dissolve N-nitropyrazole in concentrated sulfuric acid at room temperature with stirring.
-
Maintain the reaction at room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold deionized water until the filtrate is neutral, and dry the product to obtain 4-nitropyrazole.
Protocol 2: Synthesis of 3,4-Dinitropyrazole (DNP)
This protocol outlines the synthesis of DNP from pyrazole through N-nitration, rearrangement, and subsequent C-nitration.[3]
Materials:
-
Pyrazole
-
Acetic acid
-
Nitric acid
-
Acetic anhydride
-
Heating mantle with temperature control
-
Round bottom flask with condenser
Procedure:
-
N-nitration: Prepare a solution of pyrazole in acetic acid. In a separate flask, prepare a mixture of nitric acid and acetic anhydride. Slowly add the pyrazole solution to the nitric acid/acetic anhydride mixture under controlled temperature to synthesize N-nitropyrazole.[3]
-
Rearrangement: The N-nitropyrazole is then subjected to rearrangement to form 3-nitropyrazole. This can be achieved thermally or through acid catalysis as described in Protocol 1 for the 4-NP isomer.[3]
-
C-nitration: The resulting 3-nitropyrazole is nitrated using a mixture of nitric acid. The molar ratio of 3-nitropyrazole to nitric acid is optimized, for instance, at 1:2. The reaction is carried out at a controlled temperature (e.g., 55-60°C) for a specific duration (e.g., 1 hour) to yield 3,4-dinitropyrazole.[3]
Protocol 3: Characterization of Energetic Properties
The characterization of novel energetic materials is crucial to determine their performance and safety.
Key Characterization Techniques:
-
Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compounds.[5][6]
-
Elemental Analysis: Provides the elemental composition (C, H, N, O) of the compound, which is essential for confirming its empirical formula.[5][6]
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise molecular structure and crystal packing, which allows for the calculation of density.[5][6]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to determine the decomposition temperature (Td) and thermal stability of the energetic material.[5]
-
Sensitivity Testing: Impact sensitivity (IS) and friction sensitivity (FS) are measured using standardized methods (e.g., BAM drop hammer and friction tester) to assess the material's stability against mechanical stimuli.[7]
-
Detonation Performance Calculation: The detonation velocity (D) and detonation pressure (P) are often calculated using theoretical methods and software packages (e.g., Gaussian 09) based on the material's density and heat of formation.[5]
Mandatory Visualizations
Synthesis Pathway for Nitropyrazole-Based Energetics
Caption: General synthesis pathway for nitropyrazole-based energetic materials.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of a new energetic material.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. energetic-materials.org.cn [energetic-materials.org.cn]
- 5. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
1-Nitropyrazole: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
1-Nitropyrazole has emerged as a significant building block in medicinal chemistry, offering a versatile and reactive scaffold for the synthesis of a diverse array of bioactive molecules. Its unique chemical properties, characterized by the electron-withdrawing nitro group and the aromatic pyrazole core, provide medicinal chemists with a powerful tool for drug discovery and development. The presence of the nitro group not only enhances the pharmacological potential of the resulting compounds but also serves as a synthetic handle for further molecular elaborations.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
Applications in Drug Discovery
The this compound moiety has been incorporated into a variety of molecular frameworks to generate novel compounds with a broad spectrum of biological activities. The pyrazole nucleus itself is a well-established pharmacophore present in numerous clinically approved drugs.[2] The addition of a nitro group can significantly modulate the electronic properties of the pyrazole ring, often leading to enhanced biological activity.[1]
Anticancer Activity
Numerous studies have highlighted the potential of nitropyrazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways implicated in cancer progression.
Anti-inflammatory Activity
Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a prominent example. The introduction of a nitro group can lead to the discovery of new anti-inflammatory agents with potentially improved efficacy and selectivity.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Nitropyrazole derivatives have demonstrated promising activity against a range of microbial pathogens, making them attractive candidates for the development of new anti-infective therapies.
Quantitative Biological Data
The following tables summarize the reported biological activities of various nitropyrazole derivatives.
Table 1: Anticancer Activity of Nitropyrazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin Kinase | 0.057 | [1] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin Kinase | 0.066 | [1] |
| Pyrazole-based Compound 6 | PC-3 (Prostate) | 21.9 | [3] |
| Pyrazole-based Compound 7 | PC-3 (Prostate) | 28.6 | [3] |
| Pyrazole-based Compound 10a | PC-3 (Prostate) | 25.4 | [3] |
| Pyrazole-based Compound 10c | PC-3 (Prostate) | 23.1 | [3] |
| Pyrazole-based Compound 10d | PC-3 (Prostate) | 22.5 | [3] |
| Pyrazole-based Compound 6 | MCF-7 (Breast) | 3.90 | [3] |
| Pyrazole-based Compound 7 | MCF-7 (Breast) | 35.5 | [3] |
| Pyrazole-based Compound 10a | MCF-7 (Breast) | 4.60 | [3] |
| Pyrazole-based Compound 10c | MCF-7 (Breast) | 5.20 | [3] |
| Pyrazole-based Compound 10d | MCF-7 (Breast) | 4.80 | [3] |
Table 2: Antimicrobial Activity of Nitropyrazole Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Nitropyrazole Derivative 3 | E. coli | 0.25 | |
| Nitropyrazole Derivative 4 | S. epidermidis | 0.25 | |
| Nitropyrazole Derivative 2 | A. niger | 1.0 | |
| Nitropyrazole Derivative 3 | M. audouinii | 0.5 |
Experimental Protocols
Synthesis of 4-Nitropyrazole from Pyrazole
This protocol describes a one-pot, two-step synthesis of 4-nitropyrazole from pyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% SO3)
-
Ice
-
Water
-
Ethyl Ether
-
Hexane
Procedure:
-
In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
In a separate flask, prepare nitrosulfuric acid by adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0 and 10°C.
-
Add 25 mL of the prepared fuming nitrosulfuric acid dropwise to the flask containing the pyrazole sulfate in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.
-
Filter the precipitate and wash it with ice water.
-
Dry the product under vacuum.
-
Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole. The reported yield for this procedure is 85%.[4]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.
Caption: General experimental workflow for the development of bioactive compounds from this compound.
Below are representations of key signaling pathways that are often targeted by small molecule inhibitors, including those derived from pyrazole scaffolds.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Nitration of Pyrazole to 1-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 1-nitropyrazole, a key intermediate in the development of various energetic materials and pharmaceuticals. The protocols outlined below are based on established literature methods and offer guidance on reagent selection, reaction conditions, and product isolation.
Introduction
The nitration of pyrazole is a fundamental reaction that can yield different isomers depending on the reaction conditions. Direct N-nitration of the pyrazole ring leads to the formation of this compound (also known as N-nitropyrazole). This compound is a versatile intermediate that can subsequently undergo thermal or acid-catalyzed rearrangement to yield C-nitrated pyrazoles, such as 3-nitropyrazole and 4-nitropyrazole.[1][2] The choice of nitrating agent and reaction parameters is crucial for achieving high yields and selectivity. Common nitrating agents include mixtures of nitric acid with acetic anhydride or sulfuric acid.[1][3][4]
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The first protocol employs a mixture of nitric acid and acetic anhydride, a common and effective nitrating system. The second protocol utilizes a combination of fuming nitric acid and fuming sulfuric acid, which is a more potent nitrating agent.
Protocol 1: Nitration using Nitric Acid and Acetic Anhydride
This procedure is adapted from methodologies that utilize an in-situ generated acetyl nitrate as the nitrating species.[2][3]
Materials:
-
Pyrazole
-
Acetic Anhydride (Ac₂O)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Ice
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10 °C. This mixture should be stirred for at least 30 minutes to allow for the formation of acetyl nitrate.
-
Prepare a solution of pyrazole in acetic acid.
-
Slowly add the pyrazole solution to the nitrating mixture, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl ether/hexane.[5]
Protocol 2: Nitration using Fuming Nitric Acid and Fuming Sulfuric Acid
This method is suitable for achieving C-nitration but the initial step can be controlled to favor N-nitration, which can then be rearranged. A one-pot, two-step synthesis of 4-nitropyrazole from pyrazole using this nitrating system has been reported with high yield.[5] The initial N-nitration is a key step in this process.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Fuming Sulfuric Acid (H₂SO₄, with SO₃)
-
Ice
-
Water
-
Standard laboratory glassware
Procedure:
-
In a four-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid and then pyrazole at room temperature. Stir the mixture for 30 minutes.[5]
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0 and 10 °C.[5]
-
Cool the pyrazole-sulfuric acid mixture in an ice-water bath.
-
Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole solution.
-
After the addition is complete, the reaction can be carefully monitored. For the isolation of this compound, the reaction would be quenched before rearrangement to C-nitropyrazoles occurs.
-
Pour the reaction mixture into a beaker containing a large amount of crushed ice to precipitate the product.
-
Filter the resulting white solid, wash with ice water, and dry under vacuum to obtain this compound.[5]
Data Presentation
The following table summarizes quantitative data from various reported nitration procedures for pyrazole and its derivatives.
| Product | Nitrating Agent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| 1-Nitropyrazoles (various substituted) | TBN, CAN, O₂ in MeCN | Substituted Pyrazoles | 100 °C, 16 h | 38-95 | [6][7] |
| 4-Nitropyrazole | Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | 50 °C, 1.5 h | 85 | [5] |
| 3,4-Dinitropyrazole | HNO₃/Ac₂O then rearrangement and further nitration | Pyrazole | N-nitration followed by rearrangement and C-nitration | 55 (total) | [2] |
| 3,5-Dimethyl-4-nitropyrazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 3,5-Dimethylpyrazole | - | 76 | [3] |
TBN: tert-Butyl nitrite, CAN: Ceric ammonium nitrate, MeCN: Acetonitrile
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the nitric acid and acetic anhydride method.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of 1-Nitropyrazole in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropyrazole is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals. Its pyrazole core is a privileged scaffold in agrochemical discovery, appearing in numerous commercial fungicides, herbicides, and insecticides. The presence of the nitro group provides a key functional handle for diverse chemical transformations, allowing for the generation of a vast array of derivatives with potent biological activities. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of next-generation crop protection agents.
Core Synthetic Transformations of this compound
The primary utility of this compound in agrochemical synthesis stems from two key transformations: the reduction of the nitro group to an amine and N-alkylation of the pyrazole ring. These reactions open pathways to a multitude of functionalized pyrazole intermediates that are precursors to various classes of active agrochemical ingredients.
Reduction of the Nitro Group
The reduction of the nitro group on the pyrazole ring to an amino group is a fundamental step in the synthesis of many agrochemicals. This amino group can be further derivatized to form amides, sulfonamides, and other functionalities crucial for biological activity.
Experimental Protocol: Reduction of a Nitropyrazole Derivative
This protocol describes a general procedure for the reduction of a substituted nitropyrazole to its corresponding amine using iron powder in an acidic medium.
Materials:
-
Substituted this compound (e.g., 1-isopropyl-3-methyl-4-nitro-1H-pyrazole) (1.0 eq)
-
Iron powder (5.0 eq)
-
Concentrated Hydrochloric acid (HCl) (0.5 eq)
-
Ethanol
-
Water
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the substituted this compound in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add concentrated HCl dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino-pyrazole derivative.
-
Purify the product by column chromatography on silica gel if necessary.
N-Alkylation of the Pyrazole Ring
N-alkylation of the pyrazole ring is another critical modification that influences the physicochemical properties and biological activity of the resulting agrochemicals.
Experimental Protocol: N-Alkylation of a Pyrazole
This protocol outlines a general method for the N-alkylation of a pyrazole derivative.
Materials:
-
Substituted Pyrazole (e.g., 3-methyl-4-nitro-1H-pyrazole) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Alkyl Halide (e.g., Isopropyl bromide) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted pyrazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Fungicide Synthesis
Pyrazole derivatives are a cornerstone in the development of modern fungicides, with a significant number of commercial products belonging to the class of Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.
Mechanism of Action: SDHI Fungicides
SDHI fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, which blocks the conversion of succinate to fumarate. This disruption of the Krebs cycle and the electron transport chain halts ATP production, leading to fungal cell death.
Synthetic Workflow for Pyrazole-Based Fungicides from this compound
Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on the 1-Nitropyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for nucleophilic substitution reactions involving the 1-nitropyrazole ring. This compound and its derivatives are versatile building blocks in medicinal chemistry, serving as precursors for a wide array of functionalized pyrazoles with significant therapeutic potential, notably as kinase inhibitors.[1] The presence of the nitro group at the N1 position activates the pyrazole ring, facilitating nucleophilic substitution reactions. These reactions are crucial for introducing diverse chemical functionalities that can modulate the pharmacological properties of the resulting molecules. This guide offers a comprehensive overview of the reaction mechanism, detailed experimental protocols for reactions with various nucleophiles, and insights into the application of these compounds in drug discovery workflows.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[2] The introduction of a nitro group onto the pyrazolic nitrogen atom to form this compound enhances the electrophilicity of the ring system, making it susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse library of substituted pyrazoles, which are valuable intermediates in the development of new therapeutic agents.[1]
Nucleophilic substitution on the this compound ring typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom of the pyrazole ring, leading to the displacement of a leaving group. While direct displacement of the N1-nitro group is not the most common reaction, the presence of the nitro group activates the ring carbons (especially C3 and C5) towards nucleophilic attack, often leading to substitution at these positions. This guide will focus on such nucleophilic aromatic substitution (SNAr) reactions on the activated pyrazole ring.
Reaction Mechanism and Key Considerations
The nucleophilic aromatic substitution on a nitro-activated pyrazole ring generally follows a two-step addition-elimination pathway.
-
Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrazole ring (typically the C5 position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyrazole ring is restored by the departure of a leaving group. In many cases, this is not the nitro group itself but another substituent on the ring that is a good leaving group (e.g., a halogen). The N-nitro group acts as a powerful activating group for this process.
Key Considerations for Successful Reactions:
-
Nucleophile Strength: Strong nucleophiles are generally required for these reactions. Common nucleophiles include thiols, amines, and alkoxides.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and the substrate.
-
Base: In reactions involving nucleophiles that require deprotonation (e.g., thiols, some amines), a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often added.
Experimental Protocols
The following protocols are generalized procedures for nucleophilic substitution reactions on a this compound scaffold. Researchers should optimize these conditions for their specific substrates and nucleophiles.
Protocol 1: General Procedure for Nucleophilic Substitution with Thiolates
This protocol describes a general method for the synthesis of 5-thio-substituted pyrazole derivatives.
Materials:
-
Substituted this compound (e.g., 4-halo-1-nitropyrazole) (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted this compound in anhydrous DMF, add the thiol and potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-thio-substituted pyrazole.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol outlines a general method for the synthesis of 5-amino-substituted pyrazole derivatives.
Materials:
-
Substituted this compound (e.g., 4-halo-1-nitropyrazole) (1.0 equiv)
-
Amine (e.g., piperidine) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted this compound in anhydrous DMF or ethanol.
-
Add the amine to the solution and stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Nucleophilic Substitution on Nitropyrazoles (Representative Examples)
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | DMF | 80 | 4 | 85 | Analogous to[3] |
| 2 | Piperidine | Ethanol | Reflux | 6 | 78 | Analogous to[4] |
| 3 | Sodium Methoxide | Methanol | Reflux | 12 | 65 | Analogous to[5] |
| 4 | Aniline | DMF | 100 | 8 | 72 | Analogous to[6] |
Table 2: Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C3H3N3O2 |
| Molecular Weight | 113.07 g/mol [7] |
| Melting Point | 92-94 °C[7] |
| ¹H NMR (CDCl₃, δ) | 7.20 (t, 1H), 7.95 (d, 1H), 8.20 (d, 1H) |
| ¹³C NMR (CDCl₃, δ) | 111.5, 130.0, 142.5[8] |
| IR (KBr, cm⁻¹) | 1630, 1560, 1380, 1280 |
Mandatory Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution on a Pyrazole Ring.
Caption: General Experimental Workflow for Nucleophilic Substitution.
Caption: Workflow for Developing Pyrazole-Based Kinase Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitric oxide reacts with methoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98 7119-95-1 [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: Cycloaddition Reactions in Nitropyrazole Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with nitropyrazole derivatives being of particular interest as energetic materials and versatile synthetic intermediates. While cycloaddition reactions are a primary method for constructing the pyrazole ring itself, the use of 1-nitropyrazole as a direct participant (e.g., as a diene or dienophile) in cycloaddition reactions is not documented in the reviewed scientific literature.
The aromatic nature of the pyrazole ring makes it energetically unfavorable to act as a diene in reactions like the Diels-Alder cycloaddition, as this would require the disruption of its stable aromatic system. Furthermore, the N-nitro bond in this compound is known to be labile, often leading to thermal rearrangement to form C-nitropyrazoles (such as 3-nitropyrazole and 5-nitropyrazole) rather than participating in cycloaddition.[1]
Consequently, this document focuses on the well-established and synthetically powerful approach of synthesizing nitropyrazoles via [3+2] cycloaddition reactions . This method allows for the direct construction of the nitropyrazole core from acyclic precursors. The following sections provide detailed protocols and data for the synthesis of 1,3-diaryl-5-nitropyrazoles, a class of compounds accessible through this strategy.
Application: Synthesis of 5-Nitropyrazoles via [3+2] Cycloaddition
A robust and efficient method for synthesizing 5-nitropyrazoles involves a domino reaction sequence initiated by a [3+2] cycloaddition between a nitrilimine and a nitroalkene.[2] This approach is valuable as it builds the heterocyclic core and introduces the nitro-group in a single, regioselective process. The reaction proceeds through a pyrazoline intermediate, which subsequently undergoes an elimination reaction to yield the aromatic nitropyrazole product.[2][3]
Logical Workflow for 5-Nitropyrazole Synthesis
Caption: Workflow for the synthesis of 5-nitropyrazoles.
Experimental Protocols
General Protocol for the Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole
This protocol is adapted from a reported synthesis of 5-nitropyrazoles via a [3+2] cycloaddition-elimination cascade.[2]
Materials:
-
N-(4-bromophenyl)-N'-benzylidenehydrazine bromide
-
(E)-3,3,3-trichloro-1-nitroprop-1-ene
-
Triethylamine (Et₃N)
-
Dry Benzene
-
Petroleum Ether
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Cyclohexane:Ethyl Acetate mixture)
-
Ethanol for crystallization
Procedure:
-
To a solution of N-(4-bromophenyl)-N'-benzylidenehydrazine bromide (10 mmol, 1 eq) in dry benzene (5 mL), add (E)-3,3,3-trichloro-1-nitroprop-1-ene (20 mmol, 2 eq).
-
Add triethylamine (10 mmol, 1 eq) to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 6 hours. The triethylamine acts as a base to generate the nitrilimine in situ from the hydrazonyl bromide.
-
After 6 hours, transfer the reaction mixture to a separatory funnel and wash with water to remove triethylamine hydrobromide salts.
-
Evaporate the solvent (benzene) from the organic layer in vacuo to obtain a semi-solid mass.
-
Wash the crude product with cold petroleum ether to remove non-polar impurities.
-
Purify the resulting solid using column chromatography on silica gel. A suitable eluent system is a 9:1 mixture of cyclohexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Crystallize the purified product from ethanol to yield 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole as a white amorphous solid.[2]
Reaction Mechanism Overview
Caption: Key steps in the formation of 5-nitropyrazoles.
Data Presentation
The following table summarizes the results for the synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.
| Compound Name | Yield | Melting Point (°C) | Molecular Formula |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | 93% | 189–194 | C₁₅H₁₀BrN₃O₂ |
Table based on data from Jasiński, R. et al. (2022).[2]
Conclusion
While this compound itself does not appear to be a viable substrate for cycloaddition reactions based on current literature, the synthesis of the nitropyrazole scaffold via [3+2] cycloaddition is a highly effective and versatile strategy. The provided protocol for the synthesis of 1,3-diaryl-5-nitropyrazoles demonstrates a practical application of this methodology, offering high yields and a direct route to functionalized nitropyrazole systems. This approach is of significant interest to researchers in medicinal chemistry and materials science for the development of novel compounds.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-nitropyrazole as a versatile starting material in the synthesis of novel heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. The following sections detail the transformation of this compound into key intermediates and their subsequent elaboration into fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Introduction
This compound is a valuable and reactive scaffold in medicinal chemistry. Its nitro group can be readily transformed into other functionalities, most notably an amino group, to produce 5-amino-1H-pyrazole. This intermediate is a crucial building block for the construction of more complex heterocyclic systems that have demonstrated a wide range of biological activities. Pyrazolo[3,4-d]pyrimidines, for instance, are known to act as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer.[1] Similarly, pyrazolo[1,5-a]pyrimidines have emerged as inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), which are implicated in the growth and survival of certain tumors.[2]
This document provides detailed experimental procedures, quantitative data, and visual workflows to guide researchers in the synthesis and evaluation of these promising therapeutic agents.
Key Synthetic Pathways
The primary strategy for utilizing this compound in the synthesis of bioactive heterocycles involves a two-stage process:
-
Reduction of this compound: The nitro group of this compound is reduced to an amino group to form the key intermediate, 5-amino-1H-pyrazole.
-
Cyclocondensation Reactions: The resulting 5-amino-1H-pyrazole undergoes cyclocondensation with various electrophilic partners to construct fused heterocyclic systems.
Figure 1: Overall synthetic strategy from this compound to bioactive fused pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1H-pyrazole from this compound
This protocol describes the catalytic hydrogenation of this compound to 5-amino-1H-pyrazole. This transformation is a critical first step in the synthesis of more complex heterocyclic structures.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-1H-pyrazole, which can be used in the subsequent step with or without further purification.
Figure 2: Experimental workflow for the reduction of this compound.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (CDK2 Inhibitors)
This protocol outlines the synthesis of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, which have shown potential as selective CDK2 inhibitors.[1] The synthesis starts from a 5-amino-1H-pyrazole-4-carboxylate intermediate.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine (e.g., 3-fluoroaniline)
-
Isopropanol
Procedure:
-
Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Reflux ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an excess of formamide. Upon cooling, the product precipitates and can be collected by filtration.[3]
-
Chlorination: Reflux the product from step 1 in an excess of phosphorus oxychloride. After the reaction is complete, carefully quench the excess POCl₃ with ice water and collect the precipitated 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine by filtration.[3]
-
Amination: To a solution of the 4-chloro derivative (1.0 eq) in isopropanol, add the desired amine (e.g., 3-fluoroaniline, 1.1 eq). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and collect the precipitated product by filtration.
Quantitative Data
The following tables summarize representative yields for the synthesis of pyrazolo[3,4-d]pyrimidine intermediates and the biological activity of the final compounds.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Intermediates
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Formamide, reflux | >90 | [3] |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | POCl₃, reflux | ~85 | [3] |
Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors
| Compound ID | C-4 Substituent | CDK2 IC₅₀ (µM) | Reference |
| 33a | 3-fluoroaniline | 0.15 | [1] |
| 33b | 3-fluoroaniline | 0.21 | [1] |
| Olomoucine | (Reference) | 7.0 | [1] |
| Roscovitine | (Reference) | 0.7 | [1] |
Signaling Pathway
The synthesized pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Figure 3: Simplified signaling pathway showing the role of CDK2 and its inhibition.
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (Trk Inhibitors)
This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines, which have been identified as potent inhibitors of Tropomyosin Receptor Kinases (Trks). The synthesis involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2]
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile
-
Enaminone (e.g., synthesized from a methyl aryl ketone and DMF-DMA)
-
Glacial acetic acid
Procedure:
-
Synthesis of Enaminone: Reflux the appropriate methyl aryl ketone with dimethylformamide dimethyl acetal (DMF-DMA) in xylene to produce the corresponding enaminone.[4]
-
Cyclocondensation: Reflux a mixture of the 5-aminopyrazole derivative (1.0 eq) and the enaminone (1.1 eq) in glacial acetic acid.[4]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.
Quantitative Data
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| 5-Aminopyrazole Derivative | Enaminone Derivative | Product | Yield (%) | Reference |
| 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-(anilinyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | ~85-95 | [4] |
| Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Ethyl 2-(anilinyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | ~80-90 | [4] |
Table 4: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives as TrkA Inhibitors
| Compound ID | TrkA IC₅₀ (nM) | Reference |
| Compound 20 | >0.02 | [2] |
| Compound 21 | >0.02 | [2] |
| Compound 23 | 0.1 (Cell-based) | [2] |
| Compound 24 | 0.2 (Cell-based) | [2] |
Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are activated by neurotrophins. Gene fusions involving the NTRK genes can lead to the formation of chimeric Trk fusion proteins that are constitutively active, driving cell proliferation and survival in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit these kinases, blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.
Figure 4: Inhibition of Trk fusion protein signaling by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
This compound serves as an excellent starting material for the synthesis of a variety of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein demonstrate a clear and efficient pathway from this compound to potent kinase inhibitors. The versatility of the 5-amino-1H-pyrazole intermediate allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the development of next-generation targeted therapies.
References
- 1. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 1-Nitropyrazole Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and potential therapeutic applications of the 1-nitropyrazole core. This scaffold, while historically explored in the context of energetic materials, presents unique opportunities for drug discovery due to the versatile reactivity of the pyrazole ring and the influence of the N-nitro group. This document details key synthetic transformations, presents available pharmacological data, and outlines detailed experimental protocols to facilitate the exploration of this compound derivatives as novel therapeutic agents.
Introduction to the this compound Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a nitro group at the N1 position of the pyrazole ring creates the this compound core, a reactive intermediate that can be strategically functionalized to generate diverse libraries of compounds for pharmacological screening.[2][4]
The primary synthetic route to the this compound core involves the direct nitration of pyrazole.[5] A key chemical property of this compound is its propensity to undergo thermal or acid-catalyzed rearrangement to the more stable 3(5)-nitropyrazole.[5][6][7] This reactivity is a critical consideration in the design of synthetic routes and the development of stable, drug-like molecules. Functionalization strategies often focus on N-alkylation or N-arylation of a C-nitrated pyrazole, such as 4-nitropyrazole, to circumvent this rearrangement and introduce molecular diversity.[8]
Key Functionalization Strategies
The this compound core can be functionalized at various positions to modulate its physicochemical properties and biological activity. The primary strategies involve N-alkylation/arylation of a pre-nitrated pyrazole ring and, to a lesser extent, direct functionalization of the this compound scaffold before rearrangement.
N-Alkylation and N-Arylation of Nitropyrazoles
A common and effective strategy for generating libraries of 1-substituted nitropyrazoles involves the N-alkylation or N-arylation of a stable C-nitrated pyrazole, such as 4-nitropyrazole. This approach avoids the inherent instability of the this compound parent ring.
Workflow for N-Alkylation of 4-Nitropyrazole:
Caption: General workflow for the N-alkylation of 4-nitropyrazole.
Thermal Rearrangement of this compound
The thermal rearrangement of this compound to 3(5)-nitropyrazole is a significant reaction pathway that can be either a synthetic challenge or a strategic step. Understanding the mechanism, which is believed to proceed through a[1][9]-sigmatropic shift, is crucial for controlling the outcome of reactions involving the this compound core.[6][7]
Logical Diagram of this compound Rearrangement:
References
- 1. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Nitropyrazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the scale-up synthesis of 1-Nitropyrazole, focusing on transitioning from laboratory-scale to pilot plant production.
Introduction
This compound is a crucial intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and energetic materials.[1][2] Its versatile structure allows for further functionalization to create complex molecules. As the demand for this compound-derived compounds grows, the need for robust and scalable synthesis protocols becomes paramount. This document outlines the key considerations, experimental procedures, and safety precautions for the successful scale-up of this compound synthesis to a pilot plant setting. The primary route discussed is the N-nitration of pyrazole.
Synthesis Pathway: N-Nitration of Pyrazole
The most common method for synthesizing this compound is the direct nitration of pyrazole at the N1 position. This electrophilic substitution reaction is typically achieved using a nitrating agent, often a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride.
Application Notes for Pilot Plant Scale-Up
Scaling a chemical synthesis from the benchtop to a pilot plant requires careful consideration of various factors to ensure safety, efficiency, and product quality.[3]
Choice of Nitrating Agent
Several nitrating systems can be employed for the synthesis of this compound. The choice of agent is critical for a safe and efficient scale-up process.
-
Nitric Acid/Acetic Anhydride: This is a common and effective method for N-nitration.[4][5] It is generally less aggressive than mixed acid systems, which can be advantageous for controlling the reaction exotherm on a larger scale. However, the use of acetic anhydride introduces its own handling and safety considerations.
-
Mixed Acid (HNO₃/H₂SO₄): While a powerful nitrating agent, this mixture can be highly corrosive and can lead to the formation of C-nitrated byproducts or rearrangement to other nitropyrazole isomers, especially at elevated temperatures.[4][6] For the synthesis of this compound, which can rearrange, this method requires strict temperature control.
-
Fuming Nitric Acid/Fuming Sulfuric Acid: This combination has been shown to be highly effective, leading to high yields in a one-pot, two-step process for producing 4-nitropyrazole, which proceeds via a this compound intermediate.[7] The high reactivity and hazardous nature of fuming acids necessitate advanced engineering controls in a pilot plant setting.
For pilot plant production of this compound, the Nitric Acid/Acetic Anhydride system is often preferred due to its milder conditions, which allow for better control over the reaction's thermal profile.
Key Process Parameters
-
Temperature Control: The nitration of pyrazole is an exothermic reaction. Maintaining a consistent and controlled temperature is crucial to prevent runaway reactions and minimize the formation of impurities. On a pilot scale, this requires a reactor with an efficient cooling system.
-
Rate of Addition: The rate at which the nitrating agent is added to the pyrazole solution significantly impacts heat generation. A slow, controlled addition is necessary at a larger scale to allow the cooling system to dissipate the heat effectively.
-
Stoichiometry: The molar ratio of reactants should be carefully optimized. An excess of the nitrating agent can lead to over-nitration or side reactions, while an insufficient amount will result in incomplete conversion.
-
Mixing: Efficient agitation is vital to ensure homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" where side reactions could occur. The type and speed of the impeller should be selected based on the reactor geometry and reaction mass viscosity.[8]
Work-up and Purification
The work-up procedure must be adapted for handling large volumes.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture into a large volume of ice water to precipitate the product and dilute the residual acids. For pilot-scale, this is done by slowly transferring the reaction mixture into a separate, agitated vessel containing the quench solution.
-
Neutralization: If strong acids are used, a neutralization step with a base like concentrated ammonia or sodium hydroxide is required.[9] This process is also highly exothermic and requires slow addition and efficient cooling.
-
Isolation: The solid this compound product is isolated by filtration. On a pilot scale, equipment such as a centrifuge or a Nutsche filter-dryer is used.
-
Washing and Drying: The isolated product is washed to remove residual acids and inorganic salts. Drying is typically performed under vacuum at a controlled temperature.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
This protocol describes a synthesis that is amenable to being scaled up.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve pyrazole in acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid to acetic anhydride while maintaining the temperature below 10°C. This pre-forms the nitrating agent.
-
Addition: Add the prepared nitrating mixture dropwise to the cooled pyrazole solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time to ensure the reaction goes to completion.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Pilot Plant Scale-Up Protocol
-
Reactor Setup: Charge a glass-lined or stainless steel reactor with the appropriate solvent (e.g., acetic acid) and pyrazole. Ensure all necessary safety interlocks and monitoring systems are active.
-
Cooling: Begin cooling the reactor jacket to bring the internal temperature of the pyrazole solution to the target range (e.g., 0-5°C).
-
Nitrating Agent Preparation: In a separate, suitable vessel, prepare the nitrating mixture of nitric acid and acetic anhydride, using a cooling system to manage the exotherm during preparation.
-
Controlled Addition: Transfer the nitrating agent to the reactor via a dosing pump at a pre-determined, slow rate. Continuously monitor the internal temperature and adjust the addition rate or cooling as necessary to maintain the setpoint.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature. Take samples periodically to monitor the reaction's progress by a suitable analytical method (e.g., HPLC).
-
Quenching: In a separate, larger, agitated quench vessel containing a calculated amount of ice and water, slowly transfer the completed reaction mixture. The transfer rate should be controlled to manage any exotherm in the quench vessel.
-
Filtration and Washing: Transfer the resulting slurry to a centrifuge or filter-dryer. Wash the product cake with purified water until the desired pH is reached, followed by any other required solvent washes.
-
Drying: Dry the product in the filter-dryer or a separate vacuum dryer under controlled temperature and vacuum until the residual solvent levels meet the specifications.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at different scales.
Table 1: Reactant Quantities and Ratios
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Molar Ratio (relative to Pyrazole) |
| Pyrazole | 10 g | 10 kg | 1.0 |
| Acetic Anhydride | 30 mL | 30 L | ~2.2 |
| Nitric Acid (conc.) | 10 mL | 10 L | ~1.1 |
| Acetic Acid (solvent) | 100 mL | 100 L | - |
Table 2: Key Process Parameters and Expected Outcomes
| Parameter | Lab Scale | Pilot Scale |
| Reaction Temperature | 0-10°C | 0-10°C |
| Addition Time | 1-2 hours | 4-8 hours |
| Reaction Time | 2-4 hours | 4-6 hours |
| Expected Yield | 80-90% | 75-85% |
| Expected Purity (crude) | >95% | >95% |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the pilot plant production of this compound.
Safety Precautions and Hazard Analysis
The synthesis of this compound involves hazardous materials and exothermic reactions. A thorough process hazard analysis (PHA) is mandatory before any pilot plant campaign.[5]
Table 3: Chemical Hazard Summary
| Chemical | CAS No. | Key Hazards |
| Pyrazole | 288-13-1 | Harmful if swallowed, causes skin irritation and serious eye damage.[10] |
| Nitric Acid (conc.) | 7697-37-2 | Oxidizer, causes severe skin burns and eye damage, corrosive to metals. |
| Acetic Anhydride | 108-24-7 | Flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage. |
| This compound | 7119-95-1 | Potential for thermal rearrangement; nitrated compounds can be energetic.[4] |
| 3-Nitropyrazole | 26621-44-3 | Harmful if swallowed, causes skin and eye irritation.[11][12] |
| 4-Nitropyrazole | 2075-46-9 | Harmful if swallowed, causes skin and eye irritation.[13] |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile). Gloves must be inspected before use.[10]
-
Body Protection: Wear a flame-retardant lab coat or chemical-resistant suit.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working in an area with poor ventilation or if there is a risk of vapor/dust inhalation.
Emergency Procedures
-
Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and follow established site emergency procedures.
-
Fire: Use a dry chemical, CO₂, or water spray extinguisher. Water may be ineffective on large fires.[11]
-
Exposure:
-
Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[11]
-
Ingestion/Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate medical attention.[11]
-
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13][14] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a controlled reactor bay with adequate ventilation.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. iptsalipur.org [iptsalipur.org]
- 4. researchgate.net [researchgate.net]
- 5. imemg.org [imemg.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. afgsci.com [afgsci.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
common impurities in 1-Nitropyrazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 1-nitropyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The synthesis of this compound, typically achieved through the N-nitration of pyrazole, is often accompanied by the formation of several impurities. The most prevalent of these include:
-
Unreacted Pyrazole: Incomplete nitration can leave residual starting material in the crude product.
-
Nitropyrazole Isomers: Rearrangement of the nitro group from the nitrogen to a carbon atom on the pyrazole ring can occur, leading to the formation of 3-nitropyrazole and 4-nitropyrazole.[1][2]
-
Di-nitrated Pyrazoles: Under certain reaction conditions, over-nitration can occur, resulting in the formation of dinitropyrazole species.[3]
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, especially during aqueous work-up, which can lead to the formation of pyrazole and nitric acid.
Q2: My crude this compound product is a mixture of isomers. How can I separate them?
A2: The separation of this compound from its C-nitro isomers (3- and 4-nitropyrazole) can be challenging due to their similar physical properties.[4] The most effective methods include:
-
Fractional Recrystallization: This technique exploits subtle differences in the solubility of the isomers in a specific solvent system. A mixed solvent system, such as ethanol/water, can be particularly effective.[5][6]
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for separating these isomers. A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically employed.[4] For more challenging separations, High-Performance Liquid Chromatography (HPLC) with either normal or reverse-phase columns can provide higher resolution.[4][7]
Q3: How can I remove unreacted pyrazole from my this compound product?
A3: Unreacted pyrazole can be effectively removed using a few different methods:
-
Acid-Base Extraction: Pyrazole is a weak base and will be protonated in an acidic solution, forming a water-soluble salt. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the unreacted pyrazole can be selectively extracted into the aqueous phase.
-
Acid Addition Salt Formation: A patent describes a method for purifying pyrazoles by dissolving the crude mixture in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salt of the pyrazole base, which can then be separated by crystallization.[8][9]
-
Recrystallization: Careful selection of a recrystallization solvent can also help in removing unreacted pyrazole, as its solubility characteristics will differ from those of this compound.
Q4: What causes "oiling out" during the recrystallization of this compound, and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. To prevent this:
-
Use a Mixed Solvent System: Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of well-defined crystals.
-
Seed Crystals: If available, adding a small crystal of pure this compound to the cooled, saturated solution can induce crystallization.[6]
Troubleshooting Guides
Guide 1: Removal of Nitropyrazole Isomers
This guide provides a systematic approach to troubleshooting the presence of 3- and 4-nitropyrazole isomers in your this compound product.
Caption: Troubleshooting workflow for isomer removal.
Experimental Protocol: Fractional Recrystallization of this compound
-
Solvent Selection: Begin by determining an appropriate solvent system. A common choice is a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by TLC or NMR to assess the efficiency of the separation. Repeat the process if necessary.
Guide 2: Removal of Unreacted Pyrazole
This guide outlines the steps to remove residual pyrazole from your synthesized this compound.
Caption: Troubleshooting workflow for pyrazole removal.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated pyrazole will be in the aqueous layer, while the this compound will remain in the organic layer.
-
Drain Layers: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the pyrazole.
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The efficiency of purification can be monitored by various analytical techniques. The following table provides a hypothetical example of purity improvement after applying the described purification methods. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Impurity | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |
| Fractional Recrystallization | 3/4-Nitropyrazole Isomers | 85 | 95 | >98 |
| Unreacted Pyrazole | 85 | 92 | 97 | |
| Column Chromatography | 3/4-Nitropyrazole Isomers | 85 | >99 | - |
| Unreacted Pyrazole | 85 | >99 | - | |
| Acid-Base Extraction | Unreacted Pyrazole | 85 | >98 | - |
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Managing 1-Nitropyrazole Rearrangement Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing rearrangement side reactions during the synthesis of 1-nitropyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary rearrangement side reaction observed during the synthesis and handling of this compound?
A1: The most common side reaction is the thermal rearrangement of this compound to the more thermodynamically stable 3(5)-nitropyrazole. This is an uncatalyzed, intramolecular reaction that typically occurs at elevated temperatures (around 140-190°C). The mechanism is widely considered to be a[1][2] sigmatropic shift of the nitro group, followed by a proton shift to restore aromaticity.[3][4]
Q2: What are the key factors that influence the rate and outcome of the this compound rearrangement?
A2: The main factors influencing the rearrangement are:
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Temperature: Higher temperatures significantly accelerate the rearrangement.[5]
-
Solvent: The choice of solvent can affect the reaction rate and the purity of the final product. High-boiling point, inert solvents are often used for controlled rearrangement.[5]
-
Substituents: The nature and position of substituents on the pyrazole ring can influence the regioselectivity of the rearrangement, potentially leading to different isomeric products.[1] For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole yields exclusively 3(5)-methyl-5(3)-nitropyrazole, while the rearrangement of 5-methyl-1-nitropyrazole gives a mixture of 3(5)-methyl-4-nitropyrazole (major product) and 3(5)-methyl-5(3)-nitropyrazole.[1]
Q3: Can other side reactions occur besides the rearrangement to 3(5)-nitropyrazole?
A3: Yes, other side reactions can occur, including:
-
Formation of other isomers: Depending on the substituents on the pyrazole ring, rearrangement to other positions, such as the 4-position, can occur.[1]
-
Denitration: Loss of the nitro group can happen, especially under certain conditions or with specific substrates, although this is generally a minor pathway in the thermal rearrangement of this compound itself.
-
Ring opening or fragmentation: Under harsh conditions or with highly reactive substituents, the pyrazole ring itself may undergo cleavage.[3]
Q4: Is it possible to completely prevent the rearrangement of this compound?
A4: Completely preventing the rearrangement can be challenging, as this compound is inherently prone to isomerize to the more stable C-nitro isomers. However, the rearrangement can be minimized by carefully controlling the reaction and purification conditions, primarily by keeping the temperature as low as possible. For applications where the 1-nitro structure is essential, it is crucial to handle the compound at or below room temperature and avoid prolonged heating.
Troubleshooting Guides
Issue 1: Low yield of the desired 3(5)-nitropyrazole after thermal rearrangement.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase temperature: If the reaction is too slow, cautiously increase the temperature in small increments. Be aware that higher temperatures might promote other side reactions. |
| Sub-optimal Solvent | - Solvent Screening: Different solvents can influence the reaction rate and yield. High-boiling aromatic solvents like benzonitrile or 1,2-dichlorobenzene are often effective.[5][6] n-Octanol has also been reported to give good yields.[4] Avoid solvents that may react with the substrate or product. |
| Product Degradation | - Lower the temperature: If the desired product is degrading at the reaction temperature, try to find the lowest effective temperature for the rearrangement. - Reduce reaction time: Minimize the time the product is exposed to high temperatures. |
Issue 2: Formation of multiple, difficult-to-separate isomers.
| Possible Cause | Troubleshooting Step |
| Substituent Effects | - Understand regioselectivity: The position of substituents on the starting this compound will dictate the possible rearrangement products.[1] Review the literature for rearrangements of similarly substituted pyrazoles to predict the outcome. |
| Kinetic vs. Thermodynamic Control | - Adjust reaction temperature and time: In some cases, the product distribution may be influenced by whether the reaction is under kinetic or thermodynamic control.[7][8] Lower temperatures and shorter reaction times may favor the kinetic product, while higher temperatures and longer times favor the thermodynamic product. |
| Ineffective Purification | - Optimize chromatography: Separation of isomers can be challenging. Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) for column chromatography.[9] - Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation method. |
Issue 3: Significant formation of denitrated or other unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | - Lower the reaction temperature: Excessive heat can lead to fragmentation and denitration. Find the optimal temperature that promotes rearrangement without significant degradation. |
| Presence of Impurities | - Purify starting materials: Ensure the starting this compound is pure. Impurities can catalyze side reactions. |
| Reactive Functional Groups | - Protecting groups: If other functional groups on the pyrazole ring are interfering with the reaction, consider using protecting groups. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 3(5)-Nitropyrazole via Thermal Rearrangement of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3(5)-Nitropyrazole (%) | Reference |
| Anisole | 145 | 10 | Good (not specified) | [5] |
| n-Octanol | 185-190 | Not specified | 87.8 | [4] |
| Benzonitrile | Not specified | Not specified | Preferred solvent | [5] |
| 1,2-Dichlorobenzene | Reflux | Not specified | Quantitative | [10] |
Table 2: Yields for the Synthesis of this compound and its Subsequent Rearrangement
| Step | Reactants | Nitrating/Rearrangement Conditions | Yield (%) | Reference |
| Nitration | Pyrazole, HNO₃/Ac₂O/HAc | Not specified | 85.5 | [11] |
| Rearrangement | This compound | High Temperature | 92.8 | [11] |
| Nitration | Pyrazole, HNO₃/H₂SO₄ | <15°C, 3.5 h | 86.6 | [4] |
| Rearrangement | This compound in n-octanol | 185-190°C | 87.8 | [4] |
| Nitration | Pyrazole, 90% HNO₃/Ac₂O | Not specified | 90 | [10] |
| Rearrangement | This compound in 1,2-dichlorobenzene | Reflux | Quantitative | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reactants: Pyrazole, Nitric Acid (90%), Acetic Anhydride.[10]
-
Procedure:
-
Cool a mixture of acetic anhydride to 0°C in an ice bath.
-
Slowly add 90% nitric acid to the cooled acetic anhydride while maintaining the temperature below 10°C.
-
Add pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not exceed 15°C.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
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Purify the product by recrystallization or column chromatography.
-
Protocol 2: Thermal Rearrangement of this compound to 3(5)-Nitropyrazole
-
Reactants: this compound, 1,2-Dichlorobenzene.[10]
-
Procedure:
-
Dissolve this compound in 1,2-dichlorobenzene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and monitor the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 3(5)-nitropyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizations
Caption: Synthesis of this compound and its thermal rearrangement pathway.
Caption: A logical workflow for troubleshooting low yield or impure products.
References
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
strategies for increasing the yield of 1-Nitropyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Nitropyrazole for increased yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method involves the N-nitration of pyrazole using a nitrating agent, followed by a thermal or acid-catalyzed rearrangement to yield various nitropyrazole isomers. A common approach is the direct nitration of pyrazole using a mixture of nitric acid and acetic anhydride.
Q2: What are the typical nitrating agents used for pyrazole nitration?
Several nitrating agents can be employed for the synthesis of nitropyrazoles. These include:
-
Nitric acid/Acetic anhydride
-
Fuming nitric acid/Fuming sulfuric acid[2]
-
Acetyl nitrate
-
Trifluoroacetyl nitrate
-
N-nitro-type reagents like 5-methyl-1,3-dinitro-1H-pyrazole[3][4]
Q3: What are the common isomers formed during the nitration of pyrazole, and how can I control their formation?
Direct nitration of pyrazole can lead to the formation of this compound, which can then rearrange to 3(5)-nitropyrazole and 4-nitropyrazole under acidic conditions or at elevated temperatures.[1][5] Controlling the reaction temperature and the acidity of the medium is crucial for selective synthesis. For instance, this compound is often formed at lower temperatures, while its rearrangement to other isomers is promoted by higher temperatures and strong acids.
Q4: How can I purify the synthesized this compound?
Purification can be achieved through several methods, including:
-
Recrystallization: This is a common method for purifying solid nitropyrazoles.[6]
-
Column Chromatography: This technique is effective for separating isomers and removing impurities.[6]
-
Acid-Base Extraction: Exploiting the acidic nature of the N-H proton in pyrazole derivatives can aid in separation from non-acidic impurities.
-
Formation of Acid Addition Salts: Reacting the pyrazole with an acid to form a salt can facilitate its crystallization and purification.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate molar ratio of reactants. - Decomposition of the product. - Formation of side products (e.g., dinitropyrazoles). | - Increase the reaction time or temperature gradually while monitoring the reaction progress (e.g., by TLC or HPLC). - Optimize the reaction temperature; for N-nitration, lower temperatures are often preferred to prevent rearrangement. - Systematically vary the molar ratio of the nitrating agent to pyrazole to find the optimal condition. A slight excess of the nitrating agent may be beneficial. - Avoid excessively high temperatures and prolonged reaction times. - Adjust the reaction conditions (e.g., temperature, concentration of nitrating agent) to minimize the formation of over-nitrated products. |
| Formation of Multiple Isomers | - Rearrangement of the initially formed this compound. - High reaction temperature. - Strong acidic conditions. | - Conduct the N-nitration step at a lower temperature (e.g., 0-10 °C) to kinetically favor the formation of this compound. - If rearrangement is desired to obtain other isomers, carefully control the temperature and acid catalyst concentration. - Use a milder nitrating agent or a buffered reaction medium if selective N-nitration is the goal. |
| Presence of Starting Material (Pyrazole) | - Insufficient amount of nitrating agent. - Reaction time is too short. - Low reaction temperature. | - Increase the molar equivalent of the nitrating agent. - Extend the reaction time. - Gradually increase the reaction temperature, while monitoring for the formation of rearrangement products. |
| Product is an Oily or Tarry Substance | - Presence of impurities or byproducts. - Incomplete removal of solvent or reagents. - Decomposition of the product. | - Purify the crude product using column chromatography or recrystallization. - Ensure complete removal of volatile components under reduced pressure. - Re-evaluate the reaction conditions to prevent product degradation. Consider using milder conditions. |
Quantitative Data Summary
Table 1: Influence of Nitrating Agent and Conditions on Yield
| Nitrating Agent | Substrate | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HNO₃/Ac₂O | Pyrazole | Acetic Acid | - | - | - | [5] |
| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | - | 50 | 1.5 | 85 | [2] |
| HNO₃/H₂SO₄ | Pyrazole | - | 90 | 6 | 56 | [2] |
| Acetyl Nitrate | 1-hydroxymethyl-3-nitropyrazole | - | - | minutes | 81 | [8] |
| Fuming HNO₃ | 1-hydroxyethyl-3-nitropyrazole | - | - | 3 | 94 | [8] |
| TBN/CAN/O₂ | Substituted Pyrazoles | MeCN | 100 | - | 38-95 | [4] |
| HNO₃/TFAA | 1-methylpyrazole | - | ice bath | 12 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Nitration with Nitric Acid/Acetic Anhydride (Adapted from general procedures)
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add nitric acid to acetic anhydride with stirring, maintaining the temperature below 10 °C.
-
Nitration: Dissolve pyrazole in a suitable solvent (e.g., acetic acid). Slowly add the pyrazole solution to the pre-cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 4-Nitropyrazole (Adapted from[2])
-
Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer, add 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add fuming nitric acid, maintaining the temperature between 0 and 10 °C.
-
Formation of Pyrazole Sulfate: In a separate flask, add concentrated sulfuric acid and then pyrazole. Stir the mixture at room temperature for 30 minutes.
-
Nitration: Add the prepared fuming nitrosulfuric acid dropwise to the pyrazole sulfate solution in an ice-water bath.
-
Reaction: After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the mixture with a base (e.g., concentrated ammonia) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-Nitropyrazole.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Advanced Purification of High-Purity 1-Nitropyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 1-Nitropyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted pyrazole, isomeric byproducts such as 3(5)-Nitropyrazole, and residual acids or solvents from the synthesis process.[1][2] The thermal rearrangement of this compound to the more stable 3(5)-Nitropyrazole is a notable side reaction that can occur, especially at elevated temperatures.[1][3]
Q2: What is a typical purity level for commercially available this compound, and what is considered "high-purity" for research and development?
A2: Commercially available this compound is often supplied at purities of ≥97% or 98%.[4][5] For pharmaceutical and specialized applications, "high-purity" typically refers to purities of ≥99.5%.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of this compound and detecting isomers.[6] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the purification progress.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify isomeric impurities and residual solvents.
Q4: How can colored impurities be removed during the purification of this compound?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration before proceeding with crystallization. It is important to use a minimal amount of charcoal as it can also adsorb the desired product, potentially reducing the overall yield.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallization. | The compound is precipitating from the solution at a temperature above its melting point.[7] | - Increase the initial solvent volume to lower the saturation point. - Ensure a slow cooling rate; consider using an insulated container. - Switch to a lower-boiling point solvent or a different solvent system.[7][8] - Introduce a seed crystal to encourage crystallization.[7] |
| Low recovery of purified this compound. | - Too much solvent was used initially. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude material.[7] - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7] - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.[7] |
| Crystals are still impure after one recrystallization. | - The impurity has very similar solubility to this compound. - The cooling was too rapid, trapping impurities in the crystal lattice. | - Perform a second recrystallization.[7] - Ensure the solution cools slowly to allow for the formation of larger, purer crystals.[8] - Consider an alternative purification method like column chromatography. |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by carefully boiling off some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[8] - Add a seed crystal of pure this compound.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from isomers. | The mobile phase polarity is not optimized. | - Adjust the solvent system. For silica gel, a less polar eluent will generally increase the retention time and may improve the separation of closely eluting isomers.[8] |
| The product is eluting too quickly (low retention). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate. |
Advanced Purification Protocols
Protocol 1: Two-Step Recrystallization for High-Purity this compound
This protocol is designed to remove both polar and non-polar impurities, including isomeric byproducts.
Step 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.[7]
-
Addition of Anti-Solvent: To the hot filtrate, add warm water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Step 2: Recrystallization from a Hexane/Ethyl Acetate System
-
Dissolution: Dissolve the crystals from Step 1 in a minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: Add warm hexane dropwise to the hot solution until slight turbidity persists.
-
Cooling and Isolation: Follow the cooling, isolation, and washing steps as described in Step 1, using a cold hexane/ethyl acetate mixture for the wash.
-
Final Drying: Dry the final product under high vacuum to remove all residual solvents.
Protocol 2: Preparative Column Chromatography
This method is effective for separating this compound from its isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate). The optimal gradient should be determined by analytical TLC beforehand.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Column Packing and Loading: Pack the column with silica gel slurried in the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as required.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum.
Quantitative Data Summary
The following table provides a representative comparison of purity levels after each purification step. Actual results may vary depending on the initial purity of the crude material.
| Purification Stage | Purity of this compound (%) | Key Impurities Removed |
| Crude Product | 90-95 | Unreacted pyrazole, residual solvents, isomeric byproducts |
| After Recrystallization 1 (Ethanol/Water) | 98.0-99.0 | Polar impurities, some unreacted pyrazole |
| After Recrystallization 2 (Hexane/Ethyl Acetate) | >99.5 | Less polar impurities, isomeric byproducts |
| After Column Chromatography | >99.8 | Isomeric byproducts, trace impurities |
Visualized Workflows
Caption: A decision-based workflow for purifying this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
understanding the stability and degradation pathways of 1-Nitropyrazole
Welcome to the Technical Support Center for 1-Nitropyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound in a pharmaceutical context?
A1: this compound, as a nitroaromatic compound, is susceptible to degradation under several conditions relevant to pharmaceutical development. The primary concerns are:
-
Hydrolytic stability: Degradation in aqueous solutions across a range of pH values.
-
Photostability: Degradation upon exposure to light, which is a common characteristic of nitroaromatic compounds.[1][2]
-
Oxidative stability: Degradation in the presence of oxidizing agents.
-
Thermal stability: While generally stable at ambient temperatures, degradation can occur at elevated temperatures used in some manufacturing processes.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the known reactivity of nitroaromatic compounds, the following degradation pathways are plausible for this compound:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic and degradation pathway for nitroaromatics.[3][4]
-
Ring cleavage: Under harsh conditions, the pyrazole ring may be cleaved.
-
Denitration: Loss of the nitro group can occur, particularly under photolytic or strong hydrolytic conditions.
-
Rearrangement: Intramolecular rearrangements, such as nitro-nitrite rearrangement, have been observed in the thermal decomposition of nitropyrazoles and can be a pathway under other stress conditions as well.[5]
Q3: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
-
Reducing agents: Excipients with reducing properties could lead to the reduction of the nitro group.
-
Basic excipients: In the presence of basic excipients and moisture, hydrolysis may be accelerated.
-
Excipients containing reactive impurities: Trace impurities in excipients can sometimes catalyze degradation reactions.
It is crucial to conduct compatibility studies with your specific formulation components.[6][7][8]
Troubleshooting Guides
Troubleshooting Stability Studies of this compound
This guide addresses common issues encountered during forced degradation studies of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. Ensure direct exposure to the stressor. |
| This compound is highly stable under the applied conditions. | Confirm the stability by analyzing a control sample. Consider applying more aggressive stress conditions if necessary to identify potential degradants. | |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve partial degradation (typically 5-20%). |
| Mass balance is not achieved (sum of parent drug and degradants is significantly less than 100%). | Some degradation products are not being detected. | Check for co-eluting peaks in your HPLC method. Use a photodiode array (PDA) detector to check for peak purity. Ensure your analytical method is capable of detecting all potential degradants (e.g., some may lack a chromophore). |
| Degradants are volatile or insoluble in the analytical solvent. | Use a different analytical technique (e.g., GC-MS for volatile compounds). Ensure complete dissolution of the stressed sample. | |
| Formation of multiple, difficult-to-identify peaks. | Complex degradation pathways are occurring. | Use LC-MS/MS to obtain structural information about the degradation products. Isolate major degradants for characterization by NMR. |
Troubleshooting HPLC Analysis of this compound
This guide provides solutions for common problems encountered during the HPLC analysis of this compound and its degradation products.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary interactions with residual silanols on the HPLC column. | Use a highly deactivated (end-capped) column. Work at a lower pH (e.g., <3) to suppress silanol ionization. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[9] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Splitting or Broadening | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[10] | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank after a high-concentration sample to confirm carryover. |
| Contaminants in the mobile phase. | Prepare fresh mobile phase and filter it. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of your study.
Hydrolytic Degradation
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Store the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and a solid sample of this compound.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]
-
Prepare parallel control samples protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To evaluate the stability of this compound in the solid state at elevated temperatures.
-
Methodology:
-
Place a known amount of solid this compound in a suitable container.
-
Store the container in an oven at a high temperature (e.g., 80 °C).
-
Withdraw samples at specified time points (e.g., 1, 3, 7 days).
-
Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 24 hours |
| Neutral Hydrolysis | Purified Water | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis (ICH Q1B) | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² | Ambient | As required |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days |
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. quercus.be [quercus.be]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
troubleshooting unexpected results in reactions with 1-Nitropyrazole
Welcome to the Technical Support Center for troubleshooting reactions involving 1-Nitropyrazole. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common and unexpected issues encountered during experiments with this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-nitration of pyrazole to form this compound is giving a low yield. What are the common causes and how can I improve it?
Low yields in the N-nitration of pyrazole can stem from several factors. The reaction is sensitive to conditions, and side reactions can occur.
Possible Causes:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and acetic anhydride is commonly used, but the conditions must be carefully controlled.[1]
-
Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. High temperatures can lead to decomposition or rearrangement.
-
Substrate Purity: Impurities in the starting pyrazole can interfere with the reaction.
-
Rearrangement to C-nitropyrazoles: this compound can rearrange to the more stable 3(5)-nitropyrazole, especially at elevated temperatures.[2][3]
Troubleshooting Steps:
-
Optimize the Nitrating System: A common and effective method is the use of a nitric acid/acetic anhydride mixture. A safe and improved method involves the addition of a pyrazole/acetic acid solution to the nitric acid/acetic anhydride mixture.[2] For a high yield of this compound, a procedure involving the slow mixing of acetic anhydride with fuming nitric acid, followed by reaction with a pyrazole solution in a microchannel reactor at 45-70 °C, has been reported.
-
Control the Temperature: Maintain a low temperature, typically using an ice-water bath, during the addition of reagents to prevent runaway reactions and minimize side product formation.
-
Ensure Purity of Starting Materials: Use pure pyrazole to avoid side reactions.
-
Monitor Reaction Time: Over-extending the reaction time can lead to the formation of rearrangement products. Monitor the reaction progress using techniques like TLC or LC-MS.
Q2: I am observing the formation of 3(5)-nitropyrazole as a major byproduct in my reaction. Why is this happening and how can I prevent it?
The formation of 3(5)-nitropyrazole is a common issue, as it is the product of the thermal rearrangement of this compound.[2][4]
Cause:
-
Thermal Rearrangement: this compound is kinetically favored but thermodynamically less stable than 3(5)-nitropyrazole. At elevated temperatures (e.g., 140°C), it undergoes an uncatalyzed intramolecular thermal rearrangement.[2][3] The mechanism is believed to involve a[5][6] sigmatropic shift of the nitro group.[6]
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible to inhibit the rearrangement.
-
Minimize Reaction Time: As soon as the formation of this compound is complete (monitored by TLC or LC-MS), proceed with the work-up to isolate the product before significant rearrangement can occur.
-
Choice of Solvent: For subsequent reactions involving this compound, choose solvents with lower boiling points to avoid high-temperature conditions.
Q3: In a reaction intended for C-nitration of a substituted pyrazole, I am getting N-nitration as well, leading to a mixture of products. How can I improve the selectivity?
The selectivity between N-nitration and C-nitration depends on the reaction conditions and the substituents on the pyrazole ring.
Influencing Factors:
-
Nitrating Agent: The choice of nitrating agent can significantly affect the outcome. For instance, nitration with a mixture of fuming nitric acid and fuming sulfuric acid can lead to C-nitration.[1]
-
Substituents on the Pyrazole Ring: The electronic nature of the substituents on the pyrazole ring directs the position of nitration. Electron-donating groups can activate the ring towards electrophilic substitution at the C4 position.
-
Reaction Conditions: Temperature and reaction time can also play a role in selectivity.
Improving Selectivity:
-
Protecting the N1-Position: If C-nitration is desired, protecting the N1-position with a suitable group (e.g., a methyl group) can prevent N-nitration. The protecting group can be removed later if necessary.
-
Optimize Nitrating Conditions: For direct C-nitration of N-unsubstituted pyrazoles, specific conditions are required. For example, 4-nitropyrazole can be synthesized from pyrazole using fuming nitric acid and fuming sulfuric acid.[7]
-
Use of a Nitrating Reagent with High Regioselectivity: 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful nitrating reagent that can provide good regioselectivity in the nitration of various aromatics.[8][9]
Q4: I am attempting a nucleophilic substitution on a nitropyrazole, but the reaction is sluggish or not proceeding as expected. What could be the issue?
The reactivity of nitropyrazoles in nucleophilic substitution reactions is highly dependent on the position of the nitro group and the nature of the nucleophile.
Key Factors:
-
Position of the Nitro Group: The reactivity of a nitro group as a leaving group is influenced by its position on the pyrazole ring. For instance, in N-substituted 3(5)-nitropyrazoles, a nitro group at the 5-position is much more reactive towards nucleophiles than one at the 3-position.[10] In 3,4,5-trinitro-1H-pyrazole, the 4-positioned nitro group is susceptible to regioselective nucleophilic substitution.[2]
-
N-Substitution: N-substituted 3,4-dinitropyrazoles undergo nucleophilic substitution regioselectively at the 3-position.[11]
-
Nucleophile Strength: The strength of the nucleophile will impact the reaction rate.
Troubleshooting:
-
Verify the Regiochemistry: Confirm the position of the nitro group on your starting material, as this will dictate its reactivity.
-
Adjust Reaction Conditions: Increasing the temperature or using a stronger base to generate a more potent nucleophile may be necessary.
-
Consider an Alternative Isomer: If possible, using a more reactive isomer of the nitropyrazole could be a viable strategy.
Q5: My cycloaddition reaction with a this compound derivative is yielding an unexpected regioisomer. How can I control the regioselectivity?
Regioselectivity in 1,3-dipolar cycloaddition reactions is a common challenge and is influenced by both steric and electronic factors.[12][13]
Controlling Factors:
-
Substituents on the Dipole and Dipolarophile: The electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile play a crucial role in directing the regioselectivity.[12]
-
Reaction Conditions: Solvents and catalysts can influence the transition state and thus the regiochemical outcome.
Strategies for Control:
-
Modify Substituents: Altering the steric bulk or electronic nature of the substituents on either reaction partner can favor the formation of the desired regioisomer.
-
Solvent and Catalyst Screening: Experiment with a range of solvents and catalysts to find conditions that favor the desired regioselectivity.
-
Theoretical Calculations: Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely regioisomeric outcome and guide experimental design.[14]
Quantitative Data Summary
Table 1: Yields for the Synthesis of Various Nitropyrazoles
| Product | Starting Material | Nitrating Agent/Conditions | Yield (%) | Reference |
| This compound | Pyrazole | HNO₃/Ac₂O-HAc | 85.5 | [3] |
| 3(5)-Nitropyrazole | This compound | Thermal Rearrangement | 92.8 | [3] |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ (90%)/Fuming H₂SO₄ (20%) | 85 | [7] |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-phenylnitrylimine | Cycloaddition followed by CHCl₃ elimination | 93 | [15] |
| Various N-Nitropyrazoles | Substituted Pyrazoles | TBN, CAN, O₂, MeCN, 100 °C | 38-95 | [8][9] |
| 1-methoxy-2,4-dinitrobenzene | 3-iodoanisole | 5-methyl-1,3-dinitro-1H-pyrazole, Yb(OTf)₃, MeCN, 80 °C | 24 | [8] |
| 1,2-diethoxy-4,5-dinitrobenzene | 1,2-diethoxybenzene | 5-methyl-1,3-dinitro-1H-pyrazole, In(OTf)₃, HFIP, 80 °C | 86 (on 5 mmol scale) | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the N-nitration of pyrazole.[3][16]
Materials:
-
Pyrazole
-
Acetic anhydride
-
Fuming nitric acid
-
Ice
-
Deionized water
Procedure:
-
Prepare the nitrating agent by slowly adding fuming nitric acid to acetic anhydride (volume ratio of 1:5.5) in a flask cooled in an ice-water bath. Stir the mixture gently.
-
In a separate flask, dissolve pyrazole in a minimal amount of acetic acid.
-
Slowly add the pyrazole solution to the cold nitrating mixture with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5 °C.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Thermal Rearrangement of this compound to 3(5)-Nitropyrazole
This protocol is based on the known thermal rearrangement of this compound.[2][3]
Materials:
-
This compound
-
High-boiling point solvent (e.g., o-dichlorobenzene)
Procedure:
-
Dissolve this compound in a suitable high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to 140 °C and maintain this temperature.
-
Monitor the progress of the rearrangement by TLC or LC-MS.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3(5)-nitropyrazole.
Visualizations
Caption: A logical workflow for troubleshooting low yield in the N-nitration of pyrazole.
Caption: Factors influencing the regioselectivity of pyrazole nitration.
Caption: The thermal rearrangement pathway from this compound to 3(5)-nitropyrazole.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 7119-95-1 [chemicalbook.com]
optimizing reaction conditions for the selective nitration of pyrazoles
Welcome to the technical support center for the selective nitration of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of pyrazoles in a question-and-answer format.
Issue 1: Poor Regioselectivity (Mixture of C4-nitro and C3/C5-nitro isomers)
-
Question: My reaction is producing a mixture of C-nitrated isomers, and the desired C4-nitro product is difficult to isolate. How can I improve selectivity for the C4 position?
-
Answer: Achieving C4 selectivity is a common challenge. The electronic properties of the pyrazole ring generally favor electrophilic attack at the C4 position. However, reaction conditions can significantly influence the outcome.
-
Strongly Acidic Conditions: Nitration in a mixture of concentrated nitric acid and sulfuric acid often favors the formation of the 4-nitropyrazole.[1][2] This is because under these conditions, the pyrazole is protonated, deactivating the ring and directing the incoming electrophile to the 4-position.[3][4]
-
Milder Conditions: Using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) can also selectively yield 4-nitropyrazoles.[3][5][6] This reagent is generally less harsh than mixed acids.
-
Substituent Effects: The presence of substituents on the pyrazole ring will influence the regioselectivity. Electron-donating groups can activate the ring, potentially leading to a loss of selectivity, while electron-withdrawing groups can further direct to the C4 position. For instance, 3,5-dimethylpyrazole is selectively nitrated at the 4-position.[7]
-
Issue 2: Unwanted N-Nitration
-
Question: I am observing the formation of N-nitro-pyrazoles instead of or in addition to the desired C-nitro product. How can I prevent this?
-
Answer: N-nitration is a competing reaction, especially under less acidic or neutral conditions.
-
Acidic Medium: Performing the reaction in a strong acid like concentrated sulfuric acid promotes C-nitration by protonating the ring nitrogens, which disfavors electrophilic attack at these positions.[1]
-
Rearrangement: N-nitropyrazoles can sometimes be rearranged to C-nitropyrazoles under thermal or acidic conditions.[8][9] For example, N-nitropyrazole can be rearranged in sulfuric acid to yield 4-nitropyrazole.[8]
-
Issue 3: Over-nitration (Formation of Di- or Tri-nitrated Products)
-
Question: My reaction is leading to multiple nitro groups being added to the pyrazole ring. How can I achieve mono-nitration?
-
Answer: Over-nitration occurs when the reaction conditions are too harsh or the reaction time is too long.
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess or equimolar amount of the nitrating agent is recommended for mono-nitration.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and prevent over-nitration. Many nitration procedures are carried out at 0°C or even lower temperatures.[5]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired mono-nitro product is formed and before significant amounts of di-nitro products appear.
-
Issue 4: Low Yields
-
Question: The yield of my desired nitrated pyrazole is consistently low. What factors could be contributing to this, and how can I improve it?
-
Answer: Low yields can result from a combination of factors including incomplete reaction, side reactions, or product degradation.
-
Choice of Nitrating Agent: The choice of nitrating agent is critical. For some substrates, a milder agent might be necessary to prevent decomposition. For others, a stronger agent is required for efficient conversion. Fuming nitric acid and fuming sulfuric acid have been used to achieve high yields of 4-nitropyrazole.[2]
-
Reaction Conditions: Optimize the reaction temperature and time. As temperature increases, the reaction rate generally increases, which can improve yield, but it can also lead to more side products.[2]
-
Water Content: The presence of water can deactivate the nitrating agent. Using fuming nitric and sulfuric acids helps to maintain anhydrous conditions.[2]
-
Issue 5: Difficult Purification
-
Question: I am struggling to purify my nitrated pyrazole from the reaction mixture and byproducts. What are some effective purification strategies?
-
Answer: Purification of nitrated pyrazoles can be challenging due to the presence of regioisomers and other impurities.
-
Crystallization: If the product is a solid, recrystallization is often an effective method.
-
Acid Addition Salts: Pyrazoles can be purified by forming acid addition salts, which can be crystallized and then neutralized to recover the purified pyrazole.[10][11]
-
Column Chromatography: Silica gel column chromatography is a common technique for separating isomers. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the selective C4-nitration of unsubstituted pyrazole?
A1: The direct nitration of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid is a highly efficient method for synthesizing 4-nitropyrazole with good yields.[2] The reaction is typically performed at a controlled temperature to minimize side reactions.
Q2: How do substituents on the pyrazole ring affect the outcome of nitration?
A2: Substituents have a significant directing effect. Electron-donating groups (e.g., alkyl) can increase the reactivity of the ring but may also lead to a mixture of products. Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring towards further electrophilic substitution and can reinforce the directing effect to the C4 position.[12][13]
Q3: Are there milder alternatives to the classical mixed acid (HNO3/H2SO4) nitration?
A3: Yes, several milder alternatives exist.
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, it is a classic milder nitrating agent for pyrazoles.[5][6]
-
N-Nitropyrazoles as nitrating agents: Certain N-nitropyrazoles with electron-withdrawing groups can act as powerful and selective nitrating reagents for a variety of aromatic and heteroaromatic compounds under milder conditions, often catalyzed by a Lewis acid.[12][13]
-
Nitric acid in trifluoroacetic anhydride: This system can also be used for the nitration of some five-membered heterocycles.[7]
Q4: Can N-nitration be a useful synthetic strategy?
A4: Yes, N-nitration can be a deliberate synthetic step. N-nitropyrazoles are valuable intermediates that can be used as nitrating agents themselves or can be rearranged to form C-nitrated pyrazoles.[8][12][13] The synthesis of N-nitropyrazoles can be achieved using reagents like tert-butyl nitrite and ceric ammonium nitrate.[12][13]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the selective nitration of pyrazole and its derivatives from various literature sources.
| Pyrazole Substrate | Nitrating Agent/System | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | - | 50 | 1.5 | 4-Nitropyrazole | 85 | [2] |
| Pyrazole | HNO₃ / H₂SO₄ | - | 90-99% H₂SO₄ | - | 4-Nitropyrazole | Quantitative | [1] |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | - | - | - | 3,5-Dimethyl-4-nitropyrazole | 76 | [7] |
| 1-Phenylpyrazole | HNO₃ / Ac₂O | - | - | - | 4-Nitro-1-phenylpyrazole | Fair | [6] |
| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | - | 12 | - | 1-p-Nitrophenylpyrazole | - | [3][6] |
| Various Pyrazoles | t-BuONO, CAN, O₂ | MeCN | 100 | 16 | N-Nitropyrazoles | 38-95 | [12][13] |
Experimental Protocols
Protocol 1: C4-Nitration of Pyrazole using Fuming Nitric Acid and Fuming Sulfuric Acid [2]
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming sulfuric acid (20%) to fuming nitric acid (90%) while cooling in an ice bath.
-
Dissolution of Pyrazole: In a separate flask, dissolve pyrazole in concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the pyrazole sulfate solution to the nitrating mixture at a controlled temperature of 50°C.
-
Reaction Monitoring: Stir the reaction mixture for 1.5 hours at 50°C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Isolation: The product, 4-nitropyrazole, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: N-Nitration of Substituted Pyrazoles [12][13]
-
Reaction Setup: In a sealed tube equipped with a magnetic stir bar, charge the pyrazole substrate (1.0 equiv), tert-butyl nitrite (TBN, 1.0 equiv), and ceric ammonium nitrate (CAN, 2.0 equiv) in acetonitrile (MeCN).
-
Oxygen Atmosphere: Flush the tube with oxygen.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for approximately 16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite, eluting with ethyl acetate.
-
Purification: Concentrate the combined filtrate in vacuo and purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to obtain the desired N-nitropyrazole.
Visualization
References
- 1. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRA...: Ingenta Connect [ingentaconnect.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 1-Nitropyrazole at elevated temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nitropyrazole, focusing on preventing its decomposition at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the heating of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Decomposition Below Known Decomposition Temperature | Presence of impurities (e.g., residual acids from synthesis, metal ions) that can catalyze decomposition. | Purify the this compound sample using recrystallization or column chromatography. Ensure all glassware and equipment are scrupulously clean and free of contaminants. |
| Incompatibility with other reagents or solvents in the reaction mixture. | Conduct compatibility studies by analyzing a mixture of this compound and the substance using Differential Scanning Calorimetry (DSC). A significant lowering of the decomposition onset temperature indicates incompatibility. | |
| Discoloration (Yellowing or Browning) Upon Heating | Onset of thermal decomposition, leading to the formation of nitrogen oxides and other colored byproducts. | Reduce the experimental temperature and/or heating duration. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
| Inconsistent Experimental Results | Non-uniform heating of the sample. | Ensure the use of a calibrated and well-controlled heating apparatus (e.g., oil bath, heating mantle with a temperature controller, or a thermal analyzer). |
| Variation in sample purity between batches. | Characterize each new batch of this compound for purity and thermal stability before use. | |
| Runaway Reaction | Exceeding the thermal stability limit of this compound, leading to self-accelerating decomposition. | Immediately and safely cool the reaction vessel. Implement safety protocols for handling energetic materials. For future experiments, reduce the scale of the reaction, use a solvent with a high heat capacity, and ensure adequate cooling capacity. Consider the use of a thermal stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate decomposition temperature of this compound?
Q2: What are the primary decomposition pathways for this compound?
The thermal decomposition of nitropyrazoles is complex, but the initial steps are believed to involve:
-
Homolytic Cleavage of the N-NO₂ Bond: This is a common pathway for many nitro compounds, resulting in the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO₂).
-
Nitro-Nitrite Rearrangement: The nitro group can rearrange to a nitrite group, which is less stable and can lead to further decomposition.[2]
-
Ring Opening: Following initial bond cleavage, the pyrazole ring can open, leading to the formation of various gaseous products.
Q3: How can I prevent or minimize the decomposition of this compound at elevated temperatures?
Several strategies can be employed:
-
Temperature Control: The most critical factor is to maintain the experimental temperature below the onset of decomposition.
-
Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition pathways.
-
Use of Stabilizers: The addition of a small amount of a chemical stabilizer can inhibit the autocatalytic decomposition process.
Q4: What types of stabilizers are effective for nitroaromatic compounds like this compound?
While specific studies on stabilizing this compound are limited, stabilizers commonly used for other nitro compounds may be effective. These generally work by scavenging the nitrogen oxides (NOx) that are formed during initial decomposition and can catalyze further decomposition. Common classes of stabilizers include:
-
Aromatic Amines: Diphenylamine (DPA) is a widely used stabilizer for nitrocellulose-based propellants. It reacts with NOx to form non-reactive products.
-
Urea Derivatives: Centralites (e.g., ethyl centralite) are another class of stabilizers used in energetic materials.
The effectiveness of a stabilizer for this compound would need to be experimentally verified.
Q5: How do I choose a suitable stabilizer?
The choice of stabilizer depends on several factors, including the experimental conditions (temperature, solvent) and the desired properties of the final product. It is important to ensure that the stabilizer is compatible with this compound and any other components in the system. A compatibility study using DSC is recommended.
Quantitative Data Summary
The following table summarizes typical thermal properties for mononitropyrazoles. Note that the specific values for this compound should be determined experimentally.
| Property | Value | Method | Reference |
| Melting Point | 92-94 °C | Not specified | |
| Activation Energy of Decomposition (Ea) | ~142 kJ/mol | Manometric method | [1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of this compound using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition of this compound.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
Analytical balance (readable to at least 0.01 mg)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a DSC sample pan.
-
Pan Sealing: Place the lid on the pan and seal it using the crimper. For volatile samples or to prevent interaction with the atmosphere, use hermetically sealed pans.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell.
-
Purge the DSC cell with the inert gas at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition (e.g., 300 °C).
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
The onset temperature of the first major exothermic peak is taken as the decomposition temperature. This is typically determined by the intersection of the baseline with the tangent to the leading edge of the exothermic peak.
-
Protocol 2: Evaluating the Effectiveness of a Stabilizer with this compound using DSC
Objective: To assess the effect of a stabilizer on the thermal stability of this compound.
Materials and Equipment:
-
Same as Protocol 1
-
Stabilizer (e.g., diphenylamine)
Procedure:
-
Sample Preparation:
-
Prepare a physical mixture of this compound and the stabilizer at a specific weight ratio (e.g., 99:1 or 98:2 w/w). Ensure the mixture is homogeneous.
-
Accurately weigh 1-3 mg of the mixture into a DSC sample pan.
-
-
DSC Analysis: Follow steps 2-4 of Protocol 1 for the mixture.
-
Data Analysis:
-
Compare the DSC thermogram of the stabilized this compound with that of the pure this compound obtained from Protocol 1.
-
An increase in the onset temperature of decomposition indicates a stabilizing effect.
-
Tabulate the onset decomposition temperatures for the pure compound and the stabilized mixture for comparison.
-
Visualizations
Caption: Figure 1. Postulated Initial Decomposition Pathway of this compound
Caption: Figure 2. Experimental Workflow for Assessing Stabilizer Efficacy
References
Technical Support Center: Regioselective Synthesis of Substituted Nitropyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted nitropyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective nitration of substituted pyrazoles?
A1: The main challenges in the regioselective nitration of substituted pyrazoles stem from the electronic nature of the pyrazole ring and the influence of existing substituents. Key difficulties include:
-
Formation of Isomeric Mixtures: Direct nitration of the pyrazole ring often leads to a mixture of regioisomers (e.g., 3-nitro, 4-nitro, and 5-nitro derivatives), which can be difficult to separate.[1][2]
-
Controlling N- vs. C-Nitration: The initial reaction can occur at a ring nitrogen (N-nitration) to form an N-nitropyrazole intermediate. This intermediate can then rearrange to a C-nitrated pyrazole, and the conditions of this rearrangement heavily influence the final regioselectivity.[3][4][5][6]
-
Influence of Substituents: Existing substituents on the pyrazole ring exert strong directing effects, which can either facilitate or hinder the desired regioselectivity. Both steric and electronic effects of these substituents play a crucial role.[7][8]
-
Harsh Reaction Conditions: Many traditional nitration methods employ harsh acidic conditions (e.g., mixed nitric and sulfuric acid), which may not be compatible with sensitive functional groups on the substituted pyrazole.[9][10]
-
Safety Concerns: Nitropyrazoles, particularly those with multiple nitro groups, are energetic materials and require careful handling.[5][11]
Q2: How can I selectively synthesize 4-nitropyrazole?
A2: The synthesis of 4-nitropyrazole with high selectivity often involves a two-step process starting with the N-nitration of pyrazole, followed by a rearrangement. One effective method involves the rearrangement of N-nitropyrazole in concentrated sulfuric acid.[5][12] Another approach utilizes 4-iodopyrazole as a starting material, with nitration using fuming nitric acid in the presence of a solid catalyst like zeolite or silica.[5][12] Direct nitration of pyrazole with a mixture of nitric and sulfuric acids can yield 4-nitropyrazole, but often with lower yields compared to the rearrangement methods.[12] A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been optimized to achieve higher yields.[12]
Q3: What is the best approach for synthesizing 3-nitropyrazole?
A3: The selective synthesis of 3-nitropyrazole typically involves the thermal rearrangement of N-nitropyrazole.[3][4][6][11] This process is usually carried out in a high-boiling point organic solvent.[3][5] A one-pot synthesis has been developed where the reaction mixture from the initial N-nitration of pyrazole is directly subjected to a high-pressure reaction in a hydrothermal reactor, avoiding the isolation of the N-nitropyrazole intermediate.[3]
Q4: How can I control the regioselectivity of a second nitration on a nitropyrazole?
A4: Controlling the position of a second nitro group on a nitropyrazole depends heavily on the reaction conditions and the directing effects of the first nitro group and any other substituents. For example, the direct nitration of 3-nitropyrazole with mixed acid can afford 3,4-dinitropyrazole.[11][13] In contrast, an additional N-nitration of 3-nitropyrazole followed by a second thermal rearrangement can yield 3,5-dinitropyrazole.[11]
Q5: What are the effects of substituents on the pyrazole ring on the regioselectivity of nitration?
A5: Substituents on the pyrazole ring have a profound impact on the regioselectivity of nitration. Electron-donating groups can activate the ring towards electrophilic substitution, but may also lead to over-nitration or side reactions.[9][10] Electron-withdrawing groups, such as a nitro group, are deactivating and will direct incoming electrophiles to specific positions. The steric bulk of substituents can also influence the site of nitration by hindering attack at adjacent positions.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired nitropyrazole isomer. | - Non-optimal reaction temperature or time. - Inappropriate nitrating agent or solvent. - Formation of stable, unreactive intermediates.[1] - Degradation of starting material or product under harsh conditions. | - Systematically optimize the reaction temperature and time. - Screen different nitrating agents (e.g., fuming HNO₃, HNO₃/H₂SO₄, HNO₃/Ac₂O). - Consider a two-step approach involving the formation and rearrangement of an N-nitropyrazole.[3][5] - For sensitive substrates, explore milder nitrating conditions. |
| Formation of a nearly 1:1 mixture of regioisomers. | - Similar steric and electronic environments at different positions on the pyrazole ring. - Reaction conditions that do not favor one regioisomeric pathway over another. | - Modify the reaction solvent; for instance, fluorinated alcohols can enhance regioselectivity in some pyrazole syntheses.[1][2] - Adjust the reaction pH, as acidic or basic conditions can alter the reaction pathway.[2] - Introduce a directing group that can be later removed to control the position of nitration. |
| The major product is the undesired regioisomer. | - The inherent electronic and steric properties of the starting materials favor the formation of the unwanted isomer under the current conditions. | - Change the reaction mechanism. For example, switch from a direct nitration to a rearrangement of an N-nitropyrazole, as the conditions for rearrangement can be tuned to favor different isomers.[5][12] - Investigate alternative synthetic routes that build the pyrazole ring with the desired substitution pattern already in place. |
| Separation of regioisomers is difficult. | - The regioisomers have very similar polarities and physical properties. | - Screen a wide range of solvent systems for column chromatography, starting with non-polar eluents and gradually increasing polarity.[2] - Consider derivatization of the isomer mixture to introduce a functional group that allows for easier separation, followed by removal of the derivatizing group. - Explore preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations. |
| Side reactions, such as polynitration or oxidation, are observed. | - The nitrating agent is too strong or used in excess. - The reaction temperature is too high. | - Use a milder nitrating agent or a stoichiometric amount of the nitrating agent. - Carefully control the reaction temperature, often by using an ice bath during the addition of reagents. - Consider using a protecting group for sensitive functionalities on the starting material. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for 4-Nitropyrazole
| Starting Material | Nitrating Agent/Conditions | Yield of 4-Nitropyrazole | Reference |
| Pyrazole | HNO₃/H₂SO₄, 90°C, 6h | 56% | [12] |
| N-Nitropyrazole | Concentrated H₂SO₄, 90°C, 24h | - | [12] |
| 4-Iodopyrazole | Fuming HNO₃, Zeolite/Silica, THF | - | [12] |
| Pyrazole | Fuming HNO₃/Fuming H₂SO₄, 50°C, 1.5h | 85% | [12] |
Table 2: Synthesis of Dinitropyrazole Isomers from 3-Nitropyrazole
| Product | Method | Key Reagents/Conditions | Reference |
| 3,4-Dinitropyrazole | Direct Nitration | Mixed Acid (HNO₃/H₂SO₄) | [11] |
| 3,5-Dinitropyrazole | N-Nitration and Rearrangement | 1. N-Nitration 2. Thermal Rearrangement | [11] |
Detailed Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole [12]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, add concentrated sulfuric acid.
-
Formation of Pyrazole Sulfate: Cool the sulfuric acid and slowly add pyrazole while maintaining a low temperature.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).
-
Reaction: Slowly add the nitrating mixture to the pyrazole sulfate solution. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
Temperature and Time: Maintain the reaction temperature at 50°C for 1.5 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 4-nitropyrazole.
Protocol 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement [3][11]
-
N-Nitration of Pyrazole:
-
Dissolve pyrazole in acetic anhydride.
-
Cool the solution in an ice bath and slowly add a mixture of nitric acid and acetic anhydride.
-
Stir the reaction for a specified time to form N-nitropyrazole.
-
-
Isolation of N-Nitropyrazole (Optional, can proceed as a one-pot synthesis):
-
Carefully quench the reaction mixture with ice-water.
-
Extract the N-nitropyrazole with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Thermal Rearrangement:
-
Dissolve the N-nitropyrazole in a high-boiling point solvent (e.g., 1,2-dichlorobenzene).
-
Reflux the solution until the rearrangement is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-nitropyrazole.
-
Visualizations
Caption: Workflow for the optimized synthesis of 4-nitropyrazole.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
analytical techniques for monitoring the progress of 1-Nitropyrazole reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the analytical techniques used to monitor the progress of 1-Nitropyrazole reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
The optimal technique depends on the specific requirements of your analysis, such as the need for speed, detailed structural information, or quantitative accuracy.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming. It is fast, inexpensive, and requires minimal sample preparation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, products, and any intermediates or byproducts. NMR is inherently quantitative without needing a calibration curve, making it excellent for kinetic studies.[3][4] Online or flow NMR can provide real-time data without disturbing the reaction.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile pyrazole compounds. It combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the identification of isomers.[6][7]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Best suited for non-volatile or thermally sensitive compounds. HPLC provides excellent separation and quantification, while coupling to a mass spectrometer (LC-MS) aids in the definitive identification of reaction components.[8][9]
Q2: My reaction is producing isomeric pyrazoles. How can I distinguish them?
Isomer formation is a common challenge in pyrazole synthesis.[8]
-
GC-MS: The most reliable method for isomer separation is often GC-MS. Careful optimization of the temperature program is crucial.[6] Due to similar fragmentation patterns, it is highly recommended to use Kovats retention indices and to create a user-generated mass spectral library with certified reference standards for confident identification.[6]
-
NMR: While challenging, ¹H and ¹³C NMR can be used to distinguish isomers based on subtle differences in chemical shifts and coupling constants, especially with high-field instruments.[10]
-
HPLC: A well-developed HPLC method with a suitable column can effectively separate isomers.
Q3: My this compound product seems unstable and is undergoing rearrangement or ring-opening. How can I monitor this?
The presence of nitro groups can lead to complex rearrangements.[8]
-
LC-MS: This is an excellent technique for identifying and tracking such products, as it can handle complex mixtures and provide molecular weight information for unexpected species.
-
Online NMR: In-situ monitoring with NMR allows for the direct observation of unstable intermediates that might decompose upon sampling and workup.[4]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system. | Try a different solvent system, potentially with a different polarity or composition. | |
| Spots are not moving from the baseline (Rf ≈ 0) | The solvent system is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Cannot distinguish between starting material and product spots | Reactant and product have very similar Rf values. | Use a "cospot" lane where the reaction mixture is spotted on top of the starting material to see if the spots are identical.[1] |
| Try a different solvent system to improve separation.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or distorted spectral lineshapes | Poor magnetic field homogeneity (shimming). | Re-shim the spectrometer. |
| Sample inhomogeneity caused by the reaction (e.g., precipitation).[3] | If monitoring online, ensure proper mixing. For offline samples, filter if necessary. | |
| Presence of paramagnetic impurities. | Remove paramagnetic species by filtration through a short plug of silica or celite if possible. | |
| Difficulty in quantitative analysis | Signal overlap between reactant and product peaks.[3] | Choose unique, well-resolved peaks for integration. If necessary, use an internal standard that does not react and has a signal in a clear region of the spectrum. |
| Inconsistent relaxation delays (d1) for quantitative measurements. | Ensure the relaxation delay is sufficiently long (at least 5 times the longest T1) for accurate integration. | |
| Signal positions (chemical shifts) are varying between scans | The reaction is causing changes in pH or solvent properties.[11] | This is common; focus on the relative positions of peaks and their integration rather than absolute chemical shifts. |
| Deuterium lock signal is unstable (especially with non-deuterated solvents).[3] | Use advanced NMR techniques that do not require a lock or employ solvent suppression methods.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of isomers | Suboptimal temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[6] |
| Incorrect column choice. | Ensure you are using a column with appropriate polarity for your analytes. | |
| Peak tailing | Active sites in the GC inlet or column. | Use a deactivated liner and ensure the column is in good condition. |
| Compound is too polar for the column. | Consider derivatization to make the analyte more volatile and less polar. | |
| Inconsistent retention times | Fluctuations in carrier gas flow rate or oven temperature. | Check the GC system for leaks and ensure the oven is properly calibrated. |
| Difficulty identifying compounds from the mass spectrum | Isomers have very similar fragmentation patterns.[6] | Analyze certified reference standards to build a custom spectral library and confirm retention times.[6] |
| Low signal intensity. | Increase the concentration of the injected sample or optimize the MS ion source parameters. |
Visualized Workflows and Logic
Caption: General workflow for monitoring a this compound reaction.
Caption: Decision logic for selecting the appropriate analytical technique.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with your chosen solvent system (e.g., ethyl acetate/hexane). The solvent level should be below the origin line on the TLC plate.[1]
-
Spotting: On a TLC plate, draw a pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).
-
Using a capillary tube, spot a dilute solution of your starting material in the "SM" and "Co" lanes.
-
Withdraw a small aliquot from your reaction mixture, dilute it if necessary, and spot it in the "Co" and "Rxn" lanes.[1]
-
Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine).[2][12]
-
Analysis: Compare the spots. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicates reaction progress. The "Co" lane confirms if the starting material spot in the reaction mixture is identical to the pure starting material.[1]
Protocol 2: Reaction Monitoring by Offline NMR
-
Reference Spectra: Before starting the reaction, acquire a ¹H NMR spectrum of your starting material(s) and any reagents in the deuterated solvent you will use for analysis.
-
Sampling (t=0): As soon as the reaction is initiated, withdraw a small aliquot (e.g., 0.1 mL). Quench the reaction if necessary (e.g., by diluting in cold deuterated solvent).
-
Preparation: Prepare an NMR tube with the quenched sample. Add an internal standard if quantitative analysis is required.
-
Acquisition: Acquire an NMR spectrum.
-
Time Points: Repeat steps 2-4 at regular intervals throughout the reaction.[13]
-
Analysis: Process the spectra. Monitor the disappearance of characteristic signals from the starting material and the appearance of signals from the this compound product. Quantify the reaction by comparing the integration of the product peaks to the starting material or internal standard peaks.[4]
Protocol 3: Sample Preparation for GC-MS Analysis
-
Sampling: Withdraw a small aliquot from the reaction mixture.
-
Workup/Quenching: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a simple aqueous wash to remove salts or non-volatile components.
-
Dilution: Accurately dilute the quenched sample to a final concentration suitable for GC-MS analysis (typically in the low ppm range). A common procedure is to dissolve ~10 mg of the crude mixture in 10 mL of solvent.[6]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter before transferring to a GC vial.
-
Analysis: Inject the sample into the GC-MS and run your established analytical method.
Quantitative Data Summary
Table 1: Comparison of Common Analytical Techniques
| Technique | Typical Analysis Time | Information Provided | Strengths | Limitations |
| TLC | 2-10 minutes | Qualitative (Rf value) | Very fast, inexpensive, simple setup.[1] | Not quantitative, limited separation power. |
| NMR | 5-15 minutes per sample | Quantitative, detailed structural data.[5] | Inherently quantitative, excellent for structure elucidation.[4] | Higher cost, requires deuterated solvents for offline analysis, lower sensitivity. |
| GC-MS | 15-40 minutes per sample | Quantitative, molecular weight, fragmentation pattern. | High separation efficiency for volatile compounds, definitive identification.[6][7] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC / LC-MS | 10-30 minutes per sample | Quantitative, molecular weight. | Excellent for non-volatile compounds, high resolution.[9] | Can require extensive method development. |
Table 2: Example GC-MS Method Parameters for Pyrazole Analysis
| Parameter | Setting | Purpose |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm | A standard, non-polar column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert carrier gas for sample transport. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for initial separation of highly volatile components. |
| Ramp 1: 10 °C/min to 200 °C | Separates compounds with intermediate boiling points. | |
| Ramp 2: 20 °C/min to 280 °C, hold for 5 min[6] | Elutes higher boiling point compounds and cleans the column. | |
| MS Scan Mode | Full Scan (e.g., m/z 40-400) | For qualitative identification of unknown components.[6] |
| Selected Ion Monitoring (SIM) | For quantitative analysis of known target compounds with higher sensitivity.[6] |
References
- 1. How To [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. mdpi.com [mdpi.com]
- 11. magritek.com [magritek.com]
- 12. rsc.org [rsc.org]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Validation & Comparative
A Comparative Analysis of the Energetic Performance of Nitropyrazole Isomers
A deep dive into the energetic properties of nitropyrazole isomers reveals that subtle changes in the position of nitro groups on the pyrazole ring can lead to significant differences in density, detonation performance, and thermal stability. This guide provides a comparative study of key nitropyrazole isomers, supported by experimental data, to inform the development of next-generation energetic materials.
Researchers in the field of energetic materials are continuously seeking to develop compounds that offer a superior balance of high performance and low sensitivity.[1] Nitropyrazole-based energetic compounds have emerged as a promising class of materials due to their high heats of formation, high density, and tunable thermal stability and detonation performance.[1][2] The arrangement of nitro functional groups on the pyrazole core, a concept known as isomerism, plays a critical role in determining the overall energetic characteristics of these molecules.[3][4] Understanding the structure-property relationships among nitropyrazole isomers is crucial for the rational design of new energetic materials with tailored properties.[5][6]
This comparative guide synthesizes experimental data from recent studies to provide a clear overview of the energetic performance of various nitropyrazole isomers.
Comparative Energetic Properties of Nitropyrazole Isomers
The following table summarizes the key energetic properties of several nitropyrazole isomers and their derivatives, compiled from various research articles. This data highlights the significant impact of nitro group placement on the material's performance.
| Compound/Isomer Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
| 3-Nitropyrazole | 3-NP | 1.52 | 6680 | 18.81 | - |
| 4-Nitropyrazole | 4-NP | 1.52 | 6680 | 18.81 | 163-165 (m.p.) |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | H₂DNP-5T | > H₂DNP-4T | > H₂DNP-4T | > H₂DNP-4T | - |
| 5-(3,4-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | H₂DNP-4T | - | - | - | - |
| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | H₃NANP-5T | - | 8846 | 33.2 | - |
| 4-amino-3,5-dinitropyrazole | LLM-116 | 1.90 | 8497 (calc.) | 31.89 (calc.) | Decomp. after m.p. |
| Trimer of 4-amino-3,5-dinitropyrazole | LLM-226 | 1.83 | 8220 (calc.) | 28.0 (calc.) | Higher than LLM-116 |
| 5-(3,4-Dinitro-1-(trinitromethyl)-1H-pyrazol-5-yl)-1-(dinitromethyl)-3-nitro-1H-1,2,4-triazole | Compound 5 | 1.933 | 9160 | 37.2 | - |
| Heptanitrated Pyrazole Derivative | Compound 4 | 2.04 | 8745 (calc.) | 34.8 (calc.) | 131 |
Note: Some data points are presented as comparative rather than absolute values due to the nature of the source material. Calculated values are denoted with "(calc.)". Melting point is denoted with "(m.p.)".
The data clearly illustrates that isomers can exhibit significantly different energetic properties. For example, H₂DNP-5T, a pyrazole-tetrazole hybrid, demonstrates higher density and superior detonation properties compared to its isomer, H₂DNP-4T.[3] This difference is attributed to increased inter-hydrogen bonding and π–π stacking interactions in the crystal structure of H₂DNP-5T.[3] Similarly, strategic functionalization and isomer selection, as seen in the complex polynitro derivatives, can lead to materials with detonation velocities and pressures that surpass those of benchmark explosives like RDX.[7]
Experimental Protocols
The characterization of nitropyrazole isomers and the determination of their energetic properties involve a series of standardized experimental and computational methods.
Synthesis and Spectroscopic Characterization
The synthesis of nitropyrazole isomers typically involves the nitration of a pyrazole precursor using various nitrating agents.[2][8] The precise reaction conditions and purification methods are tailored for each specific isomer. Following synthesis, the chemical structures of the compounds are unequivocally confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the molecular structure and confirm the position of the nitro groups and other substituents on the pyrazole ring.[5][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as N-O bonds of the nitro groups and N-H bonds of the pyrazole ring.[5][9]
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared with the theoretical values to confirm the chemical formula.[3][5]
Physicochemical and Energetic Performance Evaluation
-
Single-Crystal X-ray Diffraction: This is a crucial technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.[3] The crystal structure provides valuable insights into the density, packing efficiency, and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that significantly influence the energetic properties and sensitivity of the material.[3]
-
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability of the energetic materials.[10] These methods determine the melting point, decomposition temperature, and the pattern of thermal decomposition, which are critical parameters for the safety and handling of explosives.[10]
-
Detonation Performance Calculation: The detonation velocity (Dᵥ) and detonation pressure (P) are key indicators of the explosive power of a material. These parameters are often calculated using specialized software like EXPLO5, based on the experimental density and the computed heat of formation.[3][11][12]
-
Sensitivity Testing: The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Standardized tests, like the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer method for impact sensitivity and a friction apparatus, are used to measure these properties.[12][13]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the comparative study of nitropyrazole isomers, from synthesis to performance evaluation.
Workflow for Comparative Study of Nitropyrazole Isomers
Conclusion
The energetic performance of nitropyrazole-based compounds is profoundly influenced by the isomeric positioning of nitro groups. As demonstrated by the compiled data, variations in substitution patterns can lead to significant enhancements in density, detonation velocity, and pressure. The interplay of intermolecular forces, such as hydrogen bonding and π-π interactions, which are dictated by the isomeric structure, plays a crucial role in determining the final properties of these energetic materials.[3] A systematic approach, combining targeted synthesis, comprehensive characterization, and performance evaluation, is essential for advancing the understanding of structure-property relationships and for the rational design of novel, high-performance, and insensitive energetic materials based on the versatile nitropyrazole scaffold.[1][14] Future research will likely focus on exploring new synthetic routes to access novel isomers and on the use of computational modeling to predict the energetic properties of yet-to-be-synthesized compounds.[2][15]
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 5. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. energetic-materials.org.cn [energetic-materials.org.cn]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 11. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amination of nitroazoles--a comparative study of structural and energetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 1-Nitropyrazole: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, meticulous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis for validating the structure of 1-nitropyrazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol for its synthesis and compare its NMR data against the parent compound, pyrazole, to confirm the successful introduction of the nitro group at the N1 position.
Structural Elucidation through Comparative NMR Data
The primary method for confirming the synthesis of this compound is to compare its ¹H and ¹³C NMR spectra with that of the starting material, pyrazole. The introduction of the electron-withdrawing nitro group at the N1 position induces significant changes in the chemical shifts of the pyrazole ring's protons and carbons. These shifts provide a clear spectral signature for the successfully synthesized product.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for pyrazole and this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
| Compound | Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Pyrazole | ¹H | H-1 | 12.8 (br s) | Broad Singlet | |
| H-3, H-5 | 7.65 (t) | Triplet | 2.1 | ||
| H-4 | 6.32 (t) | Triplet | 2.1 | ||
| ¹³C | C-3, C-5 | 134.7 | |||
| C-4 | 105.3 | ||||
| This compound | ¹H | H-3 | 8.65 (d) | Doublet | 1.8 |
| H-5 | 8.15 (d) | Doublet | 2.8 | ||
| H-4 | 6.75 (dd) | Doublet of Doublets | 1.8, 2.8 | ||
| ¹³C | C-3 | 144.5 | |||
| C-5 | 131.0 | ||||
| C-4 | 110.0 |
Note: NMR data for pyrazole was obtained from various sources and confirmed for DMSO-d₆. ¹³C NMR data for this compound is referenced from SpectraBase. ¹H NMR data for this compound is based on expected shifts due to the nitro group and requires experimental verification.
The downfield shift of all protons in this compound compared to pyrazole is a direct consequence of the deshielding effect of the electron-withdrawing nitro group. Specifically, the protons at the C3 and C5 positions are no longer equivalent and appear as distinct doublets, and the C4 proton appears as a doublet of doublets due to coupling with both H-3 and H-5. Similarly, in the ¹³C NMR spectrum, the carbons of this compound are shifted downfield relative to pyrazole.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from pyrazole.[1][2][3][4]
Materials:
-
Pyrazole
-
Acetic anhydride
-
Fuming nitric acid (98%)
-
Ice
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve pyrazole in a minimal amount of acetic anhydride and add this solution dropwise to the cold nitrating mixture. The reaction is exothermic, so maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Drying: Dry the purified this compound under vacuum to obtain a white crystalline solid.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Pyrazole (for comparison)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing TMS in an NMR tube. Prepare a separate NMR tube with pyrazole in the same manner for comparison.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum for each sample. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum for each sample. This typically requires a larger number of scans than ¹H NMR. A proton-decoupled sequence is standard.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants. Compare the obtained spectra of the synthesized product with the reference spectra of pyrazole.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using NMR spectroscopy.
References
performance comparison of 1-Nitropyrazole-based energetic materials with RDX
For researchers and scientists in the field of energetic materials, the quest for novel compounds with superior performance and reduced sensitivity is a constant endeavor. This guide provides a comprehensive comparison of the performance of emerging 1-Nitropyrazole-based energetic materials against the benchmark explosive, RDX (Research Department Explosive). The information presented herein is supported by experimental data to facilitate an objective evaluation for drug development and defense applications.
This comparative guide delves into the key performance parameters of detonation velocity, detonation pressure, density, and sensitivity to impact and friction. The data is compiled from recent studies on various this compound derivatives, offering a glimpse into the potential of this class of energetic materials to supplement or even replace traditional explosives like RDX.
Performance Characteristics: A Tabular Comparison
The following tables summarize the key performance metrics of selected this compound-based energetic materials in comparison to RDX. These compounds have been chosen based on the availability of comprehensive experimental data.
Table 1: Detonation Performance
| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 1.82 | 8750 | 34.0 |
| Dihydroxylammonium((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide) | - | - | 9077 | 33.6 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | 1.88 | 8931 | 35.9[1] |
| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | - | - | 8747 | 33.0 |
| DNPAT | DNPAT | - | 8889 | >37.0 |
Table 2: Sensitivity Properties
| Compound Name | Abbreviation | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 7.5 | 120[2] |
| Dihydroxylammonium((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide) | - | >40 | - |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | - | - |
| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | - | 30 | - |
| DNPAT | DNPAT | 18 | - |
Experimental Protocols
The performance data presented in this guide are derived from standardized experimental methodologies. Below are detailed descriptions of the key experimental protocols used to characterize these energetic materials.
Synthesis of this compound-Based Energetic Materials
The synthesis of this compound-based energetic materials typically involves multi-step reactions. A general approach often starts with the nitration of a pyrazole ring, followed by the introduction of other energetic functional groups or the formation of energetic salts.
For instance, the synthesis of 4-Nitropyrazole can be achieved by reacting pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.[3] More complex molecules, such as those involving triazole rings, are synthesized through subsequent reactions. For example, a family of derivatives of the nitropyrazole–triazole backbone has been designed and synthesized, with some compounds showing excellent thermal stability and detonation performance.[4]
The synthesis of energetic salts often involves a neutralization reaction between the acidic nitropyrazole derivative and a nitrogen-rich base.
Determination of Detonation Velocity
The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a critical measure of its performance. A common method for its determination is the rate stick test .
Experimental Workflow for Detonation Velocity Measurement
Caption: Workflow for Detonation Velocity Measurement.
In this method, the explosive material is pressed into a cylindrical charge of a specific diameter and density. Ionization probes or optical fibers are placed at precise, known distances along the length of the charge. Upon initiation of the detonation at one end, the time it takes for the detonation front to travel between the probes is measured using a high-speed oscilloscope. The detonation velocity is then calculated by dividing the distance between the probes by the measured time interval.
Determination of Detonation Pressure
Detonation pressure is the immense pressure generated at the detonation front and is a key indicator of an explosive's brisance or shattering effect. One common technique for its measurement involves the use of manganin pressure gauges .
Experimental Workflow for Detonation Pressure Measurement
Caption: Workflow for Detonation Pressure Measurement.
Manganin is an alloy whose electrical resistance changes predictably with pressure. A calibrated manganin gauge is embedded within the explosive material or placed in contact with a witness plate adjacent to the explosive. When the detonation wave impacts the gauge, the change in its resistance is recorded. This change in resistance is then converted to a pressure reading using the known calibration factor for the gauge.
Sensitivity Testing
The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Standardized tests are used to quantify these properties.
Impact Sensitivity: The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a widely used method to determine impact sensitivity. In this test, a specified weight is dropped from varying heights onto a sample of the explosive material. The impact energy at which there is a 50% probability of causing an explosion is determined and reported in Joules (J).
Friction Sensitivity: The BAM Friction Apparatus is used to assess the sensitivity of an explosive to frictional stimuli. A sample of the material is subjected to a moving porcelain plate while under a weighted porcelain pin. The force at which ignition or explosion occurs is recorded in Newtons (N).
Logical Relationship of Performance and Synthesis
The performance of this compound-based energetic materials is intrinsically linked to their molecular structure, which is a direct result of the synthesis pathway. The introduction of different functional groups and the formation of various salts can significantly alter the energetic properties and sensitivity.
Logical Diagram of Synthesis and Performance Evaluation
Caption: From Synthesis to Performance Comparison.
This diagram illustrates the logical flow from the initial synthesis of this compound-based compounds to their performance characterization and subsequent comparison with the established properties of RDX. The synthesis pathway dictates the final molecular structure, which in turn influences the outcomes of the detonation and sensitivity tests.
Conclusion
The data presented in this guide indicates that several this compound-based energetic materials exhibit promising performance characteristics, with some demonstrating detonation velocities and pressures comparable or even superior to RDX. Furthermore, a number of these novel compounds show significantly lower sensitivity to impact and friction, a highly desirable trait for improving the safety and handling of explosives.
Continued research into the synthesis and characterization of new this compound derivatives is warranted. The favorable balance of high performance and reduced sensitivity offered by this class of compounds makes them strong candidates for the next generation of energetic materials. Further studies should focus on optimizing synthesis routes for scalability and cost-effectiveness, as well as more extensive testing to fully understand their long-term stability and compatibility with other materials.
References
1-Nitropyrazole Versus Other Nitrogen Heterocycles in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate nitrogen-containing heterocyclic building blocks is a critical decision in the design and execution of synthetic strategies. This guide provides a comprehensive comparison of 1-nitropyrazole with other common nitrogen heterocycles, namely imidazole, 1,2,4-triazole, and tetrazole, focusing on their respective performance in key organic transformations. The information presented is supported by experimental data to facilitate informed decision-making in synthetic planning.
Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties, ability to engage in hydrogen bonding, and diverse reactivity profiles make them privileged structures in drug discovery. Among these, this compound has emerged as a versatile synthon, offering distinct advantages in certain applications. This guide will delve into a comparative analysis of this compound's utility as a nitrating agent, its performance in C-N cross-coupling reactions, and its role as a building block in the synthesis of bioactive molecules, juxtaposed with the corresponding applications of imidazole, 1,2,4-triazole, and tetrazole.
Comparative Performance in Key Synthetic Applications
The utility of a heterocyclic compound in organic synthesis is dictated by its inherent reactivity, stability, and the influence of its substituents. The electron-withdrawing nature of the nitro group in this compound significantly modulates the reactivity of the pyrazole ring, rendering it a valuable tool for specific transformations.
As a Nitrating Agent
This compound and its derivatives have been identified as powerful and versatile nitrating reagents, enabling the nitration of a broad range of (hetero)arenes under mild conditions. This is a key area where this compound distinguishes itself from other non-nitrated azoles.
Table 1: Comparison of N-Nitro Heterocycles as Nitrating Agents for Naphthalene
| Nitrating Agent | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-Methyl-1,3-dinitro-1H-pyrazole | Naphthalene | Cu(OTf)₂ | 80 | 16 | 89 |
| N-Nitroimidazole | Naphthalene | Not specified | Not specified | - | Low |
| N-Nitropyrazole (unsubstituted) | Naphthalene | Cu(OTf)₂ | 80 | 16 | 9-14 |
| N-Nitrosaccharin | Naphthalene | Not specified | Not specified | - | Low |
Data compiled from studies on N-nitro-type nitrating agents.[1]
The data clearly indicates that substituted N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, are highly effective nitrating agents, outperforming unsubstituted N-nitropyrazole and other N-nitro heterocycles like N-nitroimidazole and N-nitrosaccharin.[1] The enhanced reactivity is attributed to the synergistic "nitro effect" and "methyl effect" within the pyrazole ring.[2][3]
In C-N Cross-Coupling Reactions
N-Aryl azoles are crucial motifs in medicinal chemistry. The performance of different nitrogen heterocycles in C-N cross-coupling reactions, such as the Ullmann and Suzuki-Miyaura reactions, is therefore of significant interest.
Table 2: Comparative Yields of N-Arylation of Various Azoles with Phenylboronic Acid
| Azole | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Nitro-1H-pyrazole | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 10 | 82 |
| 4-Nitro-1H-pyrazole | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 10 | 75 |
| 2-Nitroimidazole | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 10 | 68 |
| 4(5)-Nitroimidazole | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 10 | 55 |
| 3-Nitro-1,2,4-triazole | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 10 | 45 |
| Imidazole | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 85-95 |
| Pyrazole | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 80-90 |
| 1,2,4-Triazole | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 70-85 |
Data for nitroazoles is from a study on copper-catalyzed N-arylation with arylboronic acids.[4] Data for non-nitrated azoles is representative for Ullmann-type couplings.
From the table, it is evident that while non-nitrated azoles like imidazole and pyrazole generally provide high yields in Ullmann-type couplings, the corresponding nitro-substituted heterocycles also serve as viable coupling partners, albeit sometimes with slightly lower yields under the specified conditions.[4] The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the azole nitrogen and the stability of the resulting N-aryl product. For Suzuki-Miyaura coupling, protocols have been developed for a range of nitrogen-rich heterocycles, including brominated pyrazoles, demonstrating the versatility of this reaction for constructing C-C bonds.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Aromatic Nitration using 5-Methyl-1,3-dinitro-1H-pyrazole
This protocol describes a mild and efficient method for the nitration of aromatic compounds.
-
Materials:
-
Aromatic substrate (1.0 equiv)
-
5-Methyl-1,3-dinitro-1H-pyrazole (1.5 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aromatic substrate, 5-methyl-1,3-dinitro-1H-pyrazole, and Yb(OTf)₃.
-
Add anhydrous acetonitrile to achieve a substrate concentration of 0.2 M.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir the reaction for 16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Protocol 2: Copper-Catalyzed N-Arylation of 3-Nitro-1H-pyrazole with Phenylboronic Acid
This protocol details a Chan-Lam coupling for the synthesis of N-aryl-C-nitroazoles.
-
Materials:
-
3-Nitro-1H-pyrazole (1.6 equiv)
-
Phenylboronic acid (2.6 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Sodium hydroxide (NaOH) (1.6 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
To a round-bottom flask, add 3-nitro-1H-pyrazole, phenylboronic acid, Cu(OAc)₂, and NaOH.
-
Add methanol and reflux the reaction mixture for 10 hours while bubbling air through the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-3-nitropyrazole.[4]
-
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole
This protocol provides a method for the synthesis of 4-aryl-3,5-dinitropyrazoles.
-
Materials:
-
4-Bromo-3,5-dinitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
In a glovebox, to an oven-dried vial, add 4-bromo-3,5-dinitro-1H-pyrazole, arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Visualization of Synthetic Pathways
The following diagrams illustrate key reaction workflows and logical relationships in the context of this comparison.
Figure 1: A comparison of the nitration pathway using a this compound derivative versus the classical mixed-acid method. The this compound route often proceeds under milder conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Confirming 1-Nitropyrazole Functional Groups via IR and Raman Analysis
For researchers, scientists, and professionals in drug development, the precise confirmation of functional groups is a critical step in molecular characterization. This guide provides a comparative analysis of Infrared (IR) and Raman spectroscopy for the identification of the 1-nitropyrazole moiety, supported by experimental data and detailed protocols.
The this compound scaffold is a key component in many energetic materials and pharmacologically active compounds.[1][2] Verifying its presence and substitution pattern is crucial for quality control and understanding structure-activity relationships. Both IR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules, offering a unique "fingerprint" of the functional groups present.[3][4]
Comparative Vibrational Analysis of this compound
The key to confirming the this compound functional group lies in identifying the characteristic vibrational modes of the pyrazole ring and the nitro (NO2) group. The following table summarizes the experimentally observed and theoretically calculated vibrational frequencies for this compound, providing a clear guide for spectral interpretation.
| Vibrational Mode | Functional Group | IR Frequency (cm⁻¹) | **Raman Frequency (cm⁻¹) ** | Notes |
| Asymmetric Stretching (ν_as) | C-NO₂ | ~1550 - 1620 | Strong | Often a strong and characteristic band in the IR spectrum. |
| Symmetric Stretching (ν_s) | C-NO₂ | ~1300 - 1370 | Medium-Strong | Can sometimes overlap with other ring vibrations. |
| Scissoring (δ) | C-NO₂ | ~830 - 870 | Weak | Generally weaker in intensity. |
| Rocking (ρ) | C-NO₂ | ~700 - 750 | Weak | |
| Wagging (ω) | C-NO₂ | ~500 - 550 | Weak | |
| Ring Stretching | Pyrazole (C=N, C=C) | ~1400 - 1600 | Medium-Strong | Multiple bands are expected in this region. |
| Ring Breathing | Pyrazole | ~1000 - 1100 | Strong | A characteristic and often intense Raman band. |
| C-H Stretching | Pyrazole | ~3000 - 3150 | Medium | |
| C-H in-plane bending | Pyrazole | ~1100 - 1250 | Medium | |
| C-H out-of-plane bending | Pyrazole | ~800 - 950 | Medium |
Note: The exact frequencies can be influenced by the molecular environment, physical state (solid, liquid), and the presence of other substituents.
Experimental Protocols
To obtain high-quality IR and Raman spectra for the confirmation of this compound functional groups, the following experimental protocols are recommended.
Infrared (IR) Spectroscopy
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix approximately 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine, uniform powder. Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the solid this compound sample in a glass capillary tube or on a microscope slide.
-
Alternatively, for bulk analysis, the sample can be placed in a suitable holder.
Data Acquisition:
-
Focus the laser beam onto the sample using the microscope objective. Common laser excitation wavelengths include 532 nm, 633 nm, or 785 nm.
-
Set the appropriate laser power to avoid sample degradation.
-
Acquire the Raman spectrum, typically in the range of 3500-200 cm⁻¹.
-
Adjust the acquisition time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the presence of a this compound functional group using spectroscopic analysis.
Caption: Spectroscopic analysis workflow.
Complementary Nature of IR and Raman Spectroscopy
While both techniques probe vibrational transitions, they are governed by different selection rules.[5] IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy is sensitive to changes in polarizability.[3]
For the this compound functional group:
-
The asymmetric stretching of the nitro group (C-NO₂) typically gives a strong absorption in the IR spectrum due to the large change in dipole moment.
-
The symmetric stretching of the nitro group and the pyrazole ring breathing mode often produce strong signals in the Raman spectrum due to the significant change in the polarizability of the electron cloud.
Therefore, utilizing both IR and Raman spectroscopy provides a more complete and confident characterization of the this compound functional group. The complementary information from both techniques helps to resolve ambiguities that may arise from a single spectroscopic method.
References
A Comparative Guide to the Reactivity of 3-Nitropyrazole, 4-Nitropyrazole, and 1-Nitropyrazole
For researchers and professionals in drug development and materials science, understanding the chemical behavior of nitropyrazole isomers is crucial for designing synthetic routes and predicting molecular interactions. This guide provides a detailed comparison of the reactivity of three key isomers: 3-nitropyrazole, 4-nitropyrazole, and 1-nitropyrazole, supported by available experimental and computational data.
Introduction to Nitropyrazole Isomers
Nitropyrazoles are five-membered heterocyclic compounds that serve as important intermediates in the synthesis of pharmaceuticals and energetic materials.[1] The position of the nitro group on the pyrazole ring significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide focuses on the N-nitrated isomer, this compound, and the two C-nitrated isomers, 3-nitropyrazole and 4-nitropyrazole.
Acidity and pKa Values
The acidity of the N-H proton in 3- and 4-nitropyrazole is a key aspect of their reactivity, influencing their behavior in base-catalyzed reactions and their interaction with biological targets. This compound lacks an N-H proton and therefore does not exhibit significant acidity.
The electron-withdrawing nitro group increases the acidity of the pyrazole ring compared to the parent pyrazole. The position of this group determines the extent of this effect. Computational predictions suggest that 4-nitropyrazole is a weaker acid (higher pKa) than 3-nitropyrazole. This can be attributed to the greater resonance stabilization of the conjugate base of 3-nitropyrazole.
| Compound | Predicted pKa |
| 3-Nitropyrazole | 8.32[2] |
| 4-Nitropyrazole | 9.63 |
| This compound | N/A |
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution is a characteristic reaction. However, the presence of a strongly deactivating nitro group significantly reduces the reactivity of the ring towards electrophiles.
In the parent pyrazole, electrophilic substitution, such as nitration, occurs preferentially at the 4-position.[1] For 3-nitropyrazole and 4-nitropyrazole, the existing nitro group deactivates the ring, making further substitution challenging. Computational studies on related systems suggest that the deactivating effect of the nitro group is substantial.
This compound can act as a nitrating agent itself, undergoing thermal or acid-catalyzed rearrangement to form the more stable C-nitro isomers, 3-nitropyrazole and 4-nitropyrazole.[3] This rearrangement is a key reaction pathway for this isomer.
Caption: General mechanism of electrophilic nitration of pyrazole, proceeding via a Wheland intermediate to yield 4-nitropyrazole.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the nitropyrazole ring, caused by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when additional activating groups are present.
Studies on substituted nitropyrazoles provide insights into the relative reactivity of the different positions. For instance, in reactions of isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles, the nitro group at the 5-position is found to be significantly more reactive towards nucleophiles than the nitro group at the 3-position.[4] This suggests that the electronic environment around the nitro group is critical for its displacement.
For N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position.[2] In the case of this compound, while nucleophilic attack on the ring is less favorable, the N-nitro group itself can be subject to nucleophilic displacement.
Thermal Stability and Rearrangement
The thermodynamic stability of the nitropyrazole isomers is a critical factor, particularly in the context of energetic materials. Experimental and computational studies indicate a clear stability trend among the three isomers.
This compound is the least stable isomer and is known to undergo an uncatalyzed intramolecular thermal rearrangement to the more stable 3-nitropyrazole and, to a lesser extent, 4-nitropyrazole.[3] This rearrangement is believed to proceed through a[1][5] sigmatropic shift of the nitro group.
Caption: Thermal rearrangement of this compound to the more stable 3-nitropyrazole and 4-nitropyrazole via a[1][5] sigmatropic shift.
Experimental Protocols
Due to the lack of direct comparative studies, this section provides representative synthetic protocols for each isomer.
Synthesis of 4-Nitropyrazole via Direct Nitration[1]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid
-
98% Fuming nitric acid
-
20% Fuming sulfuric acid
Procedure:
-
Pyrazole is dissolved in concentrated sulfuric acid to form pyrazole sulfate.
-
The mixture is cooled in an ice-water bath.
-
A nitrating mixture of fuming nitric acid and fuming sulfuric acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is then heated to 50°C for 1.5 hours.
-
After cooling, the mixture is poured into ice water, and the precipitated 4-nitropyrazole is collected by filtration, washed with cold water, and dried. A yield of up to 85% can be achieved under optimized conditions.[1]
Synthesis of 3-Nitropyrazole via Rearrangement of this compound[6]
Materials:
-
This compound
-
Benzonitrile
Procedure:
-
This compound is dissolved in benzonitrile.
-
The solution is heated to reflux (approximately 190°C) for several hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the 3-nitropyrazole product is isolated, often by precipitation or crystallization. A yield of 92.8% for the rearrangement step has been reported.[6]
Synthesis of this compound[6]
Materials:
-
Pyrazole
-
Acetic anhydride
-
Nitric acid
-
Acetic acid
Procedure:
-
Pyrazole is dissolved in a mixture of acetic anhydride and acetic acid.
-
The solution is cooled, and nitric acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for a period to allow for the formation of this compound.
-
The product is then isolated, typically by careful workup involving neutralization and extraction. A yield of 85.5% for the N-nitration has been reported.[6]
Summary of Reactivity Comparison
| Feature | 3-Nitropyrazole | 4-Nitropyrazole | This compound |
| Acidity | More acidic (Predicted pKa ~8.32)[2] | Less acidic (Predicted pKa ~9.63) | Not applicable |
| Electrophilic Substitution | Highly deactivated ring, substitution is difficult. | Highly deactivated ring, substitution is difficult. | Undergoes rearrangement rather than substitution. Can act as a nitrating agent. |
| Nucleophilic Substitution | Susceptible, but generally less reactive than the 5-position. | Susceptible, position is electronically distinct from 3/5 positions. | Ring is less susceptible; N-NO₂ group can be displaced. |
| Thermal Stability | Thermally stable. | Thermally stable. | Least stable; rearranges to 3- and 4-nitropyrazole upon heating.[3] |
Conclusion
The reactivity of 3-nitropyrazole, 4-nitropyrazole, and this compound is dictated by the position of the nitro group. This compound is the most distinct, being thermodynamically unstable and prone to rearrangement, which also allows it to function as a nitrating agent. Both 3- and 4-nitropyrazole are significantly less reactive towards electrophiles than the parent pyrazole due to the deactivating effect of the nitro group. In terms of acidity, 3-nitropyrazole is predicted to be the stronger acid. For nucleophilic substitution, the reactivity is highly dependent on the specific position and the presence of other substituents, with available data on related compounds suggesting subtle but important differences. A comprehensive understanding of these reactivities is essential for the strategic design and synthesis of novel compounds in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Nitropyrazole Derivatives
The thermal stability of nitropyrazole derivatives is a critical parameter for their application as energetic materials, pharmaceuticals, and agrochemicals. Understanding their decomposition behavior under thermal stress is paramount for ensuring safety and performance. This guide provides a comparative assessment of the thermal stability of various nitropyrazole derivatives, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Analysis of Thermal Properties
The thermal decomposition of nitropyrazole derivatives is influenced by the number and position of nitro groups, as well as the nature of substituents on the pyrazole ring. The following table summarizes the key thermal properties of selected nitropyrazole derivatives.
| Compound Name | Abbreviation | Melting Point (Tm) (°C) | Decomposition Peak (Td) (°C) | Heat of Decomposition (ΔHd) (J/g) | Reference |
| 3-Nitropyrazole | 3-NP | 163-165 | - | - | [1] |
| 4-Nitropyrazole | 4-NP | 163–165 | - | - | [1] |
| 3,4-Dinitropyrazole | 3,4-DNP | 85-87[2] | 275[3][4] | - | [2][3][4] |
| 3,5-Dinitropyrazole | 3,5-DNP | 173[4] | 264.8[4] | - | [4] |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | - | 183 | - | [5] |
| LLM-226 (Trimer of LLM-116) | LLM-226 | - | Higher than LLM-116 | - | [5] |
| N-allyl-3,4-dinitropyrazole | 4a | -56.7 | 201.2 | - | [3] |
| N-acryloyl-3,4-dinitropyrazole | 4b | - | 194.8 | - | [3] |
| N-allyl-3,5-dinitropyrazole | 5a | -56.5 | 217.4 | - | [3] |
| N-acryloyl-3,5-dinitropyrazole | 5b | - | 255.1 | - | [3] |
| N-methacryl-3,4-dinitropyrazole | 5 | -38.6 | 185.3 | - | [4] |
| N-methacryl-3,5-dinitropyrazole | 6 | -60.2 | 238.1 | - | [4] |
| 3,4,5-Trinitro-1H-pyrazole | TNP | - | - | - | [6] |
| 1-Methyl-3,4,5-trinitro-1H-pyrazole | MTNP | - | - | - | [6] |
Note: Decomposition temperatures can vary based on the heating rate used in the analysis. The data presented here is for comparative purposes.
Generally, an increase in the number of nitro groups on the pyrazole ring leads to a higher heat of formation and detonation performance, but it can also influence thermal stability.[1][7] The position of the nitro groups also plays a significant role; for instance, 3,4-DNP has a lower decomposition temperature than 3,5-DNP.[3][4] N-substitution on the pyrazole ring can either increase or decrease thermal stability depending on the nature of the substituent. For example, N-alkylation has been shown to sometimes increase thermal stability, while the introduction of reactive groups like acrylates may lower it.[3] Trimerization of 4-amino-3,5-dinitropyrazole (LLM-116) to form LLM-226 has been shown to significantly improve thermal stability.[5][8]
Experimental Protocols
The thermal stability of nitropyrazole derivatives is primarily evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide information on melting points, decomposition temperatures, and mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points (endothermic events) and decomposition temperatures (exothermic events).
-
Apparatus: A differential scanning calorimeter (e.g., NETZSCH STA 449C).[5]
-
Sample Preparation: A small amount of the sample (typically 0.5-5 mg) is weighed and sealed in an aluminum pan.[5][9] For volatile samples or to suppress evaporation, a pinhole may be made in the lid, or the analysis may be conducted under elevated pressure.[10][11]
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dynamic nitrogen, to prevent oxidative decomposition.[5]
-
Heating Rate: A constant heating rate, commonly 5 °C/min or 10 °C/min, is applied over a specified temperature range (e.g., 50 to 400 °C).[3][12]
-
Data Analysis: The onset temperature of the exothermic peak is generally taken as the decomposition temperature. The area under the exothermic peak can be used to calculate the heat of decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This provides information about the decomposition process and the thermal stability of the material.
-
Apparatus: A thermogravimetric analyzer, often coupled with a DSC (STA - Simultaneous Thermal Analysis).
-
Sample Preparation: A small, accurately weighed sample is placed in a crucible.
-
Atmosphere: Similar to DSC, an inert atmosphere is typically used.
-
Heating Rate: A controlled, linear heating rate is applied.
-
Data Analysis: The temperature at which significant mass loss begins is an indicator of the onset of decomposition. The TGA curve shows the percentage of mass lost at each stage of decomposition.
Visualizations
Logical Relationship in Thermal Stability
The following diagram illustrates the general factors influencing the thermal stability of nitropyrazole derivatives.
Caption: Key structural factors affecting the thermal stability of nitropyrazoles.
Experimental Workflow for Thermal Analysis
The diagram below outlines the typical experimental workflow for assessing the thermal stability of nitropyrazole derivatives.
Caption: A typical workflow for DSC/TGA analysis of nitropyrazoles.
Proposed Thermal Decomposition Pathways
The thermal decomposition of nitropyrazoles can proceed through several pathways. The initial step is often the rate-determining factor for their stability.
Caption: Initial steps in the thermal decomposition of nitropyrazoles.[5][6]
The decomposition can be initiated by the homolytic cleavage of the C-NO2 bond, a[5][10] sigmatropic hydrogen shift followed by ring opening, or intramolecular oxidation of an adjacent carbon atom by a nitro group.[5][6] For some derivatives, such as 4-amino-3,5-dinitropyrazole (LLM-116), the decomposition is triggered by the transfer of the active aromatic N-H proton, leading to ring opening.[5][13] In contrast, its trimer, LLM-226, is believed to initially decompose via the rupture of carbon-nitrogen bonds at the diazo moiety.[5][8] For 3,4,5-trinitro-1H-pyrazole (TNP), the most probable initial decomposition mechanism is an intramolecular regrouping to form an aci-nitropyrazole.[6]
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repo.ssau.ru [repo.ssau.ru]
- 12. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative studies on thermal decompositions of dinitropyrazole-based energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
validation of computational models for predicting 1-Nitropyrazole properties
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a critical comparison of computational models for predicting the properties of 1-Nitropyrazole, a key building block in various chemical syntheses. By juxtaposing theoretical predictions with experimental data, we aim to offer a clear perspective on the reliability and applicability of these computational methods.
Introduction to this compound and Computational Modeling
This compound is a heterocyclic organic compound with the chemical formula C₃H₃N₃O₂. Its derivatives are of significant interest in the development of pharmaceuticals and energetic materials.[1][2] Computational chemistry offers a powerful toolkit for predicting the physicochemical, spectroscopic, and thermodynamic properties of such molecules, potentially accelerating the discovery and development process. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure of molecules.[3] One common functional used in these calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[4][5] This guide focuses on the validation of such computational models by comparing their predictions for this compound with established experimental data.
Physicochemical Properties: A Tale of Two Data Sets
A fundamental aspect of molecular characterization is the determination of its physicochemical properties. Here, we compare the experimental values for the melting point and density of this compound with computationally predicted values.
| Property | Experimental Value | Predicted Value | Computational Method |
| Melting Point | 92-94 °C | Not Commonly Predicted | - |
| Density | Not available | 1.55 g/cm³[6] | Prediction Method Not Specified |
The melting point of this compound has been experimentally determined to be in the range of 92-94 °C. It is important to note that melting point is a complex bulk property that is not routinely and accurately predicted by single-molecule quantum chemical calculations. For density, a predicted value of 1.55 g/cm³ is available, though the specific computational methodology is not detailed in the source.[6] The lack of a readily available experimental density for this compound highlights an area where further experimental work is needed for robust model validation.
Spectroscopic Properties: The Fingerprints of a Molecule
Spectroscopic data provides a detailed "fingerprint" of a molecule's structure and bonding. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. A comprehensive computational study by Claramunt et al. calculated the ¹H and ¹³C NMR chemical shifts for a large set of nitropyrazoles, including this compound, using the GIAO/B3LYP/6-311++G(d,p) method.[4] These predictions can be compared with experimental data obtained from spectral databases.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) in DMSO-d₆[7] | Predicted Chemical Shift (ppm)[4] |
| C3 | 143.2 | 143.8 |
| C4 | 111.4 | 111.9 |
| C5 | 131.1 | 131.7 |
Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm)[4] |
| H3 | Not readily available | 8.33 |
| H4 | Not readily available | 6.78 |
| H5 | Not readily available | 7.94 |
The predicted ¹³C NMR chemical shifts show excellent agreement with the experimental values, with deviations of less than 1 ppm. This suggests that the GIAO/B3LYP/6-311++G(d,p) level of theory is well-suited for predicting the ¹³C NMR spectra of nitropyrazoles. While the predicted ¹H NMR data is available, readily accessible, high-quality experimental ¹H NMR spectra for this compound for a direct comparison are currently lacking in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of a molecule's bonds. While a specific computational study predicting the full IR spectrum of this compound was not found, the synthesis and characterization of various nitropyrazole derivatives often include IR data to confirm the presence of key functional groups, such as the nitro group (NO₂).[2][8][9] The characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively.[10]
Thermodynamic Properties: Energy and Stability
The heat of formation is a critical thermodynamic property, particularly for energetic materials, as it relates to the energy content of a molecule.
| Property | Experimental Value | Predicted Value | Computational Method |
| Heat of Formation | Not readily available | Not specifically found for this compound | - |
Despite the importance of this parameter, a specific experimental value for the heat of formation of this compound was not found in the surveyed literature. While computational methods exist for predicting the heat of formation of energetic materials, and have been applied to other nitropyrazoles, a direct comparison for this compound is not yet possible.[5]
Experimental Protocols
To ensure the reproducibility and accuracy of the experimental data used for validation, it is crucial to follow standardized protocols.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Workflow for Validation of Computational Models
The process of validating computational models against experimental data can be visualized as a systematic workflow.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 6. This compound | 7119-95-1 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Nitropyrazole-Derived Compounds: A Comparative Analysis Against Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of 1-nitropyrazole-derived compounds against established therapeutic agents in anticancer, antimicrobial, and anti-inflammatory applications. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer an objective assessment of their potential.
Anticancer Activity: this compound-Platinum(II) Complexes vs. Cisplatin
A notable advancement in the application of this compound derivatives is in the development of novel platinum(II) complexes as potential anticancer agents. These compounds have demonstrated significant cytotoxic activity, in some cases surpassing that of the widely used chemotherapeutic drug, cisplatin.
Quantitative Data: Comparative Cytotoxicity
The in vitro cytotoxic activity of a prominent this compound-derived platinum(II) complex, trans-[PtCl2(1-methyl-4-nitropyrazole)2], has been evaluated against several human cancer cell lines and compared with cisplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | MCF-7 (Breast) | < IC50 Cisplatin |
| ES-2 (Ovarian) | < IC50 Cisplatin | |
| A-549 (Lung) | < IC50 Cisplatin | |
| Cisplatin | MCF-7 (Breast) | > trans complex |
| ES-2 (Ovarian) | > trans complex | |
| A-549 (Lung) | > trans complex |
Note: The referenced study indicates that the trans complex showed better antiproliferative activity than cisplatin for all tested cancer cell lines, though specific numerical values for cisplatin were not provided in the abstract.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the platinum complexes were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Human cancer cell lines (MCF-7, ES-2, and A-549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound-platinum(II) complex and cisplatin for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent was added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
Platinum-based anticancer drugs, including cisplatin and its derivatives, primarily exert their cytotoxic effects by inducing DNA damage, which subsequently triggers apoptosis (programmed cell death). The this compound-platinum(II) complex, trans-[PtCl2(1-methyl-4-nitropyrazole)2], has been shown to induce apoptosis and affect the cell cycle progression in cancer cells[1].
Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer cytotoxicity of this compound-derived compounds.
Cisplatin-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Antimicrobial Activity: Pyrazole Derivatives vs. Ciprofloxacin
While specific comparative data for this compound derivatives is limited, the broader class of pyrazole compounds has demonstrated significant antimicrobial activity. Some derivatives have shown efficacy comparable or even superior to the standard antibiotic, ciprofloxacin.
Quantitative Data: Comparative Antimicrobial Susceptibility
The following table presents a generalized comparison based on studies of various pyrazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) - Representative Data |
| Pyrazole Derivatives | Escherichia coli | Comparable to Ciprofloxacin [2] |
| Staphylococcus aureus | Comparable to Ciprofloxacin [2] | |
| Ciprofloxacin | Escherichia coli | Standard Reference |
| Staphylococcus aureus | Standard Reference |
Note: One study reported a pyrazole derivative with an MIC of 0.25 µg/mL against E. coli, which was more potent than ciprofloxacin (MIC: 0.5 µg/mL) in that specific experiment[2].
Experimental Protocols
Broth Microdilution Method for MIC Determination
The antimicrobial susceptibility of the compounds is commonly determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds and the reference antibiotic (e.g., ciprofloxacin) are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action
The antibacterial mechanism of pyrazole derivatives can vary, but some have been found to inhibit essential bacterial enzymes, such as DNA gyrase, which is also the target of fluoroquinolone antibiotics like ciprofloxacin.
Workflow for Antimicrobial Susceptibility Testing
References
- 1. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the detonation properties of various nitropyrazole-based explosives
For Researchers, Scientists, and Drug Development Professionals
Nitropyrazole-based explosives represent a significant class of energetic materials, offering a range of performance characteristics from high-energy output to remarkable insensitivity. Their unique chemical structures, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and multiple nitro groups, contribute to their high heats of formation, density, and thermal stability. This guide provides a comparative analysis of the detonation properties of various nitropyrazole derivatives, supported by experimental data and detailed methodologies, to assist researchers in the selection and development of next-generation energetic materials.
Core Performance Indicators: A Comparative Overview
The performance of an explosive is primarily defined by its detonation velocity and pressure, which are indicative of its power and brisance. Other critical parameters include density, which is directly related to detonation performance, and sensitivity to external stimuli like impact and friction, which dictates its safety and handling characteristics. The following table summarizes these key properties for a selection of prominent nitropyrazole-based explosives, alongside benchmark compounds like RDX and HMX for context.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 3,4,5-Trinitropyrazole | TNP | 1.867[1][2] | 9.25 (calc.)[1][2] | 38.6 (calc.)[1][2] | Comparable to TNT[1][2] | Comparable to HMX[1][2] |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 1.82[3] | 8.65[3] | 33.7[3] | Low sensitivity[1] | Low sensitivity |
| 4-Amino-3,5-dinitropyrazole | ADNP | 1.90[4] | 8.68[4] | 32.8[4] | >60[5] | - |
| 4-Nitropyrazole | 4-NP | 1.52[3] | 6.68[3] | 18.81[3] | - | - |
| 5,5’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | - | 1.865[6] | 8.747[6] | 33.6[6] | 24[6] | 350[6] |
| Dihydroxylammonium salt of compound above | - | 1.915[6] | 9.077[4] | 33.6[4] | >40[4] | - |
| RDX (Reference) | RDX | 1.80 | 8.75 | 34.0 | 7.5 | 120 |
| HMX (Reference) | HMX | 1.91 | 9.10 | 39.0 | 7.0 | 120 |
Experimental Protocols
A clear understanding of the methodologies used to determine the detonation properties is crucial for the interpretation and replication of experimental results.
Detonation Velocity Measurement (Rate Stick Method)
The detonation velocity of an explosive is the speed at which the detonation wave propagates through it. The rate stick method is a common technique for this measurement.
Procedure:
-
A cylindrical charge of the explosive material, known as a "rate stick," is prepared with a specific diameter and density.
-
Two or more probes (e.g., ionization pins, optical fibers) are inserted into the rate stick at precisely measured distances from each other along its length.
-
The explosive is initiated at one end.
-
As the detonation wave travels down the rate stick, it triggers each probe sequentially.
-
The time intervals between the triggering of successive probes are recorded using a high-speed oscilloscope or a dedicated timing system.
-
The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.
Detonation Pressure Measurement (Plate Dent Test)
The detonation pressure is a measure of the pressure at the detonation front. The plate dent test is a widely used method to estimate this property.
Procedure:
-
A cylindrical charge of the explosive is placed vertically on a standardized witness plate, typically made of steel or aluminum.[4][7]
-
The explosive is detonated from the top.
-
The force of the detonation creates a dent in the witness plate.
-
The depth of this dent is carefully measured.
-
The detonation pressure is then inferred by comparing the dent depth to a calibration curve created using explosives with known detonation pressures.[8]
Sensitivity Testing
BAM Impact Sensitivity Test: This test determines the sensitivity of an explosive to impact.
Apparatus: A BAM Fallhammer apparatus is used, which consists of a drop weight of a specified mass that can be released from varying heights onto a sample of the explosive.[9][10]
Procedure:
-
A small, measured amount of the explosive is placed in a standardized sample holder.
-
The drop weight is released from a specific height, impacting the sample.
-
The outcome (explosion or no explosion) is observed.
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H50). This value is often reported in Joules (J).[9][10]
BAM Friction Sensitivity Test: This test assesses the sensitivity of an explosive to frictional stimuli.
Apparatus: The test utilizes a BAM friction apparatus, which consists of a porcelain pin and a movable porcelain plate.[11][12]
Procedure:
-
A small amount of the explosive is placed on the porcelain plate.
-
The porcelain pin is brought into contact with the explosive with a specific, adjustable load.
-
The porcelain plate is then moved back and forth under the pin.
-
The test is conducted with different loads to determine the minimum load required to cause an initiation (a crackling sound, smoke, or a flame). This is reported in Newtons (N).[11][13]
Computational Prediction of Detonation Parameters (EXPLO5)
For many novel or difficult-to-handle explosives, detonation parameters are initially predicted using thermochemical codes like EXPLO5. This software calculates the detonation properties based on the explosive's elemental composition, density, and heat of formation. It utilizes equations of state (e.g., Becker-Kistiakowsky-Wilson) to model the behavior of the detonation products and predict parameters such as detonation velocity and pressure.[7][9]
Synthesis of Key Nitropyrazole Explosives
The synthesis routes to these energetic materials are a critical aspect of their evaluation, impacting their cost, purity, and scalability.
Synthesis of 3,4,5-Trinitropyrazole (TNP)
The synthesis of TNP often involves a multi-step process starting from a simpler pyrazole derivative. A common route involves the nitration of 3,5-dinitropyrazole.[14][15]
Procedure:
-
3,5-Dinitropyrazole is dissolved in a mixture of concentrated sulfuric acid and fuming nitric acid (oleum).
-
The mixture is carefully heated to introduce the third nitro group onto the pyrazole ring.
-
The reaction mixture is then poured into ice water to precipitate the TNP product.
-
The crude TNP is filtered, washed, and can be further purified by recrystallization.[14][15]
Synthesis of 4-Amino-3,5-dinitropyrazole (ADNP)
Several synthetic routes to ADNP have been developed, with one of the more efficient methods starting from 4-chloropyrazole.[16]
Procedure:
-
Nitration: 4-Chloropyrazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3,5-dinitropyrazole.[17]
-
Amination: The resulting 4-chloro-3,5-dinitropyrazole is then reacted with ammonia (in a suitable solvent) to replace the chlorine atom with an amino group, yielding ADNP.[18]
-
The product is isolated and purified.
Synthesis of N-Methyl-3,4,5-trinitropyrazole (MTNP)
MTNP is typically synthesized from N-methylpyrazole through a process of iodination followed by nitration.[1][2]
Procedure:
-
Iodination: N-methylpyrazole is treated with an iodine/potassium iodate solution to introduce iodine atoms at the 3, 4, and 5 positions of the pyrazole ring.
-
Nitration: The resulting N-methyl-3,4,5-triiodopyrazole is then nitrated using concentrated nitric acid, which replaces the iodine atoms with nitro groups to form MTNP.[1]
Logical Workflow for Explosive Characterization
The development and characterization of a new nitropyrazole-based explosive follows a logical progression from synthesis to performance evaluation.
This guide provides a foundational comparison of the detonation properties of various nitropyrazole-based explosives. The presented data and methodologies are intended to aid researchers in their ongoing efforts to design and synthesize novel energetic materials with tailored performance and safety characteristics. As the field continues to evolve, further research will undoubtedly uncover new derivatives with even more remarkable properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Confinement on Detonation Velocity and Plate Dent Test Results for ANFO Explosive [mdpi.com]
- 5. ozm.cz [ozm.cz]
- 6. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 7. researchgate.net [researchgate.net]
- 8. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fauske.com [fauske.com]
- 10. youtube.com [youtube.com]
- 11. smsenergetics.com [smsenergetics.com]
- 12. mueller-instruments.de [mueller-instruments.de]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Nitropyrazole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1-Nitropyrazole should be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Summary
This compound is a combustible solid classified as hazardous.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] As with many organic nitro compounds, it should be handled with care to avoid potential adverse health effects.[2][3]
Key Safety Information:
-
Signal Word: Warning[1]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[1][2] A lab coat is also recommended.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 7119-95-1 | [1] |
| Molecular Formula | C₃H₃N₃O₂ | [1] |
| Molecular Weight | 113.07 g/mol | [1] |
| Melting Point | 92-94 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[2]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[2]
-
Solutions: If this compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[4][5]
Step 2: Container Labeling
Properly label the hazardous waste container with the following information:[2][5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")[2]
-
The date of accumulation[2]
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.[2]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[2][5]
-
Keep the container tightly closed except when adding waste.[5]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[2]
Step 5: Empty Container Disposal
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][6]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2][6]
Emergency Procedures
-
Spills: In the event of a spill, avoid creating dust.[4] Sweep up the material and place it into a suitable, closed container for disposal.[4] Ensure adequate ventilation.
-
First Aid:
-
If Swallowed: Rinse mouth. Get medical help.[7]
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[7]
-
If Inhaled: Move to fresh air.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Nitropyrazole
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Nitropyrazole (CAS No: 7119-95-1). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2]
Signal Word: Warning [1][2][3][4][5]
The table below summarizes the key hazard information as per the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation | H319 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 |
Data sourced from multiple safety data sheets.[1][2][5][6]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Wear tight-sealing safety goggles or chemical safety goggles with side-shields as described by OSHA or EN166 standards.[7][8] | Prevents eye contact and serious irritation.[2][3] |
| Hand Protection | Wear appropriate protective gloves.[1][3][7] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[9] | Prevents skin irritation.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1][8] | Protects against respiratory tract irritation.[1][2] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[3][7][8] | Minimizes the risk of accidental skin contact. |
| General Safety | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7][8] | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from receipt to use.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8][11]
Step 2: Preparation for Use
-
Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[8][11]
-
Before handling, put on all required PPE as detailed in the table above.
-
Prepare all necessary equipment and materials in the fume hood to minimize movement and potential for spills.
Step 3: Weighing and Handling
-
When weighing the solid, take care to avoid creating dust.[3][8][9]
-
Use appropriate tools (e.g., spatula) for transfers.
-
Avoid direct contact with eyes, skin, and clothing.[3][8][10]
Step 4: Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[3][8][9]
-
Clean the work area and any equipment used.
-
Securely close the container and return it to its designated storage location.[8][10]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.[12]
-
Never dispose of this compound or its waste down the drain or in regular trash.[3][4][7][9][10]
Container Management:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[12]
-
Keep waste containers closed except when adding waste.[12]
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant.[4][8]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3][4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound 98 7119-95-1 [sigmaaldrich.com]
- 2. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 7119-95-1 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. afgsci.com [afgsci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
